molecular formula C8H9ClFN3O B1595580 2-(3-Chloro-4-fluoroanilino)acetohydrazide CAS No. 2370-44-7

2-(3-Chloro-4-fluoroanilino)acetohydrazide

Cat. No.: B1595580
CAS No.: 2370-44-7
M. Wt: 217.63 g/mol
InChI Key: KVTCQXCNZAAMDB-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluoroanilino)acetohydrazide is a useful research compound. Its molecular formula is C8H9ClFN3O and its molecular weight is 217.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-4-fluoroanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN3O/c9-6-3-5(1-2-7(6)10)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTCQXCNZAAMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC(=O)NN)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307172
Record name 2-(3-chloro-4-fluoroanilino)acetohydrazide
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Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2370-44-7
Record name 2370-44-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190323
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-chloro-4-fluoroanilino)acetohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3-Chloro-4-fluoroanilino)acetohydrazide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Chloro-4-fluoroanilino)acetohydrazide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2370-44-7), a halogenated anilino acetohydrazide derivative of significant interest in medicinal and synthetic chemistry. The document delineates its core physicochemical properties, outlines detailed protocols for its multi-step synthesis from commercially available precursors, and provides an expert analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the compound's chemical reactivity, focusing on the versatile hydrazide moiety, and discusses its potential applications as a scaffold in drug discovery programs. Safety, handling, and storage protocols are also addressed to ensure its proper use in a research and development setting. This paper is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable chemical intermediate.

Introduction

This compound is a specialized organic compound that merges two key pharmacophores: a substituted 3-chloro-4-fluoroaniline ring and a reactive acetohydrazide side chain. The aniline portion, a structural motif found in numerous pharmaceuticals, provides a foundation for molecular recognition and interaction, with the halogen substituents modulating electronic properties and metabolic stability. The acetohydrazide functional group is a particularly valuable synthon in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives.[1]

Hydrazides and their derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[1][2][3] Consequently, this compound represents a promising starting material or intermediate for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge required to effectively utilize this compound in a laboratory setting.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueReference
CAS Number 2370-44-7[4][5]
Molecular Formula C₈H₉ClFN₃O[4][5]
Molecular Weight 217.63 g/mol [4][5]
Melting Point 99-100 °C[4]
Boiling Point (Predicted) 473.9 °C at 760 mmHg[4]
Density (Predicted) 1.439 g/cm³[4]
IUPAC Name This compound[4]
Canonical SMILES C1=CC(=C(C=C1NCC(=O)NN)Cl)F[4]
InChI Key KVTCQXCNZAAMDB-UHFFFAOYSA-N[4]

Synthesis and Purification

The synthesis of this compound is not a single-step reaction but a logical sequence starting from the corresponding aniline precursor, 3-chloro-4-fluoroaniline. The overall pathway involves an initial N-alkylation to introduce the acetate moiety, followed by hydrazinolysis to form the final product.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Synthesis Pathway A 3-Chloro-4-fluoronitrobenzene B 3-Chloro-4-fluoroaniline (Precursor) A->B Catalytic Hydrogenation (Pt/C, H₂) D Ethyl (3-chloro-4-fluoroanilino)acetate (Intermediate) B->D C Ethyl Chloroacetate C->D N-Alkylation (Base, e.g., K₂CO₃) F This compound (Final Product) D->F E Hydrazine Hydrate E->F Hydrazinolysis (Ethanol, Reflux)

Caption: Synthetic pathway for this compound.

Experimental Protocol 1: Synthesis of 3-Chloro-4-fluoroaniline (Precursor)

The starting material, 3-chloro-4-fluoroaniline, is most efficiently prepared via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. This method is preferred over older iron/acid reduction techniques due to its high yield, purity, and reduced production of hazardous waste.[6][7]

Materials:

  • 3-chloro-4-fluoronitrobenzene

  • 1% Platinum on Carbon (Pt/C) catalyst

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor

  • Inert gas (Nitrogen)

Procedure:

  • Charge the hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and the Pt/C catalyst (a typical mass ratio is 200-400:1 of substrate to catalyst).[8]

  • Seal the reactor and purge the system multiple times with an inert gas, such as nitrogen, to remove all oxygen.

  • Purge the reactor several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to 0.1-5 MPa and heat the mixture to 50-100 °C with vigorous stirring.[8]

  • Monitor the reaction for 1-10 hours until completion (typically confirmed by TLC or GC analysis showing the disappearance of the starting material).

  • Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.

  • Filter the hot reaction mixture to remove the Pt/C catalyst.

  • The resulting crude product can be purified by distillation or rectification to yield pure 3-chloro-4-fluoroaniline.[8][9]

Experimental Protocol 2: Synthesis of this compound

This two-step protocol first involves the N-alkylation of the precursor aniline with ethyl chloroacetate, followed by conversion of the resulting ester to the desired hydrazide.

Step A: Synthesis of Ethyl (3-chloro-4-fluoroanilino)acetate (Intermediate)

  • To a stirred solution of 3-chloro-4-fluoroaniline (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq). The base is crucial for scavenging the HCl formed during the reaction.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring progress by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude residue via column chromatography or recrystallization to obtain the pure ester intermediate.

Step B: Hydrazinolysis to this compound

  • Dissolve the ethyl (3-chloro-4-fluoroanilino)acetate intermediate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (N₂H₄·H₂O, 3-5 eq) to the solution. The excess hydrazine drives the reaction to completion.[1]

  • Heat the mixture to reflux for 6-12 hours. The product often precipitates out of the solution upon cooling.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in a vacuum oven. The resulting white or off-white solid is typically of high purity.

Spectroscopic and Analytical Characterization

While specific spectral data for this compound is not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected characteristics are detailed below based on its functional groups and the known spectra of its precursors.[10][11]

structure compound This compound

Caption: Chemical structure of the target compound.

TechniqueExpected Characteristics
¹H NMR Aromatic Protons: 3 signals in the ~6.5-7.2 ppm range, exhibiting complex splitting (dd, ddd, t) due to coupling with each other and the fluorine atom. Amine/Amide Protons: Broad singlets for the -NH- (anilino), and -NH₂ (hydrazide) groups. The -CONH- proton may appear further downfield. Aliphatic Protons: A singlet for the -CH₂- (methylene) protons, typically around 3.8-4.2 ppm.
¹³C NMR Carbonyl Carbon: A signal in the ~165-175 ppm range. Aromatic Carbons: 6 distinct signals, with carbons bonded to F and Cl showing characteristic coupling (large ¹JCF, smaller ²JCF, etc.). Aliphatic Carbon: A signal for the -CH₂- carbon, typically around 45-55 ppm.
FT-IR (cm⁻¹) N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region (amine and hydrazide). C=O Stretching (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹. N-H Bending (Amide II): A band around 1520-1550 cm⁻¹. Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region. C-F & C-Cl Stretching: Signals in the fingerprint region, typically 1100-1300 cm⁻¹ (C-F) and 600-800 cm⁻¹ (C-Cl).
Mass Spec (EI) Molecular Ion (M⁺): A peak at m/z 217. Isotope Peak (M+2): A significant peak at m/z 219 (approximately one-third the intensity of M⁺), characteristic of the presence of one chlorine atom. Key Fragments: Expect fragmentation patterns corresponding to the loss of the hydrazide moiety (-NHNH₂) and cleavage of the C-N bond.

Reactivity and Potential Applications

The primary site of reactivity on this compound is the terminal -NH₂ group of the hydrazide moiety. This nucleophilic group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry for generating libraries of potential drug candidates.[2]

reaction reactant1 This compound R-C(=O)NH-NH₂ product Hydrazone Derivative R-C(=O)NH-N=CH-R' reactant1:f1->product:f1 Condensation (Acid Catalyst) reactant2 Aldehyde R'-CHO reactant2:f1->product:f1 water H₂O product:f1->water - H₂O

Caption: Reaction of the hydrazide with an aldehyde to form a hydrazone.

Potential Applications in Drug Discovery:

  • Antimicrobial Agents: Hydrazones are a well-known class of compounds with potent antibacterial and antifungal activities.[2][12]

  • Anticancer Agents: The anilino-hydrazide scaffold can be used to synthesize inhibitors of various enzymes implicated in cancer progression. The 3-chloro-4-fluoroaniline moiety itself is a key component of the targeted cancer therapy drug Gefitinib.[13][14]

  • Heterocycle Synthesis: The hydrazide group is a key precursor for synthesizing five-membered heterocycles like pyrazoles, oxadiazoles, and thiadiazoles, which are privileged structures in medicinal chemistry.[1]

Safety, Handling, and Storage

No specific safety data sheet is widely available for this compound. Therefore, a conservative approach based on the known hazards of its precursors and functional group class is required. The precursor, 3-chloro-4-fluoroaniline, is classified as toxic if swallowed, inhaled, or in contact with skin.[15][16] Hydrazine derivatives should always be handled with caution.[17][18]

AspectRecommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[14][16]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][16]
Storage Store in a cool, dry, well-ventilated place away from direct sunlight. Keep the container tightly closed when not in use. Store locked up.[16][18][19]
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.[15][18]
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. Its well-defined physicochemical properties and straightforward, high-yield synthesis make it an accessible building block for research laboratories. The compound's true value lies in the versatility of its hydrazide functional group, which serves as a gateway to a vast chemical space of hydrazones and heterocyclic derivatives with promising biological activities. By adhering to the synthesis, characterization, and safety protocols outlined in this guide, researchers can effectively and safely leverage this compound in their drug discovery and development endeavors.

References

Synthesis of 2-(3-Chloro-4-fluoroanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-(3-Chloro-4-fluoroanilino)acetohydrazide. This compound serves as a valuable intermediate in the development of various pharmacologically active molecules. The guide details a robust two-step synthetic pathway, commencing with the N-alkylation of 3-chloro-4-fluoroaniline, followed by the hydrazinolysis of the resulting ester intermediate. We will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step experimental protocols, and discuss methods for the characterization and validation of the synthesized compounds. The content is structured to provide researchers, chemists, and drug development professionals with the expertise needed to replicate and optimize this synthesis, ensuring high yield and purity.

Introduction: The Strategic Importance of Halogenated Anilino Acetohydrazides

Substituted anilines and their derivatives are foundational scaffolds in medicinal chemistry. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 3-Chloro-4-fluoroaniline is a particularly important starting material, serving as a key intermediate in the synthesis of antibacterial fluoroquinolones and targeted cancer therapies like Gefitinib[1].

The target molecule, this compound, extends this utility by introducing a hydrazide moiety. This functional group is a versatile handle for further chemical elaboration, enabling its use as a key building block in the synthesis of more complex heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant biological activity. This guide provides a detailed roadmap for its efficient synthesis.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence. This approach ensures high yields and facilitates purification by isolating a stable intermediate.

  • Step 1: N-Alkylation. The synthesis begins with the nucleophilic substitution reaction between 3-chloro-4-fluoroaniline and ethyl chloroacetate. This step forms the key intermediate, ethyl 2-(3-chloro-4-fluoroanilino)acetate.

  • Step 2: Hydrazinolysis. The ester intermediate is then converted to the final hydrazide product via nucleophilic acyl substitution with hydrazine hydrate.

The complete reaction pathway is illustrated below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis A 3-Chloro-4-fluoroaniline C Ethyl 2-(3-chloro-4-fluoroanilino)acetate (Intermediate) A->C  K2CO3, Acetonitrile, Reflux   B Ethyl Chloroacetate B->C  K2CO3, Acetonitrile, Reflux   E This compound (Final Product) C->E  Ethanol, Reflux   D Hydrazine Hydrate D->E  Ethanol, Reflux  

Caption: Overall two-step synthesis pathway.

Synthesis of Intermediate: Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Mechanistic Rationale

This reaction is a classic example of N-alkylation via an SN2 mechanism. The nitrogen atom of the 3-chloro-4-fluoroaniline acts as the nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate, which bears the chlorine leaving group.

The choice of reagents and conditions is critical for success:

  • Base (Potassium Carbonate): The aniline starting material is a relatively weak nucleophile. While the reaction can proceed without a base, it is slow and generates HCl, which protonates the starting aniline, effectively halting the reaction. An inorganic base like potassium carbonate (K₂CO₃) is used as an acid scavenger. It is mild enough to avoid significant hydrolysis of the ester, yet strong enough to neutralize the HCl produced, thereby driving the reaction to completion.

  • Solvent (Acetonitrile): Acetonitrile is an excellent choice as it is a polar aprotic solvent. It effectively dissolves the organic reactants while being relatively inert to the reaction conditions. Its high boiling point allows the reaction to be conducted at reflux, increasing the reaction rate.

Detailed Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
3-Chloro-4-fluoroaniline 145.56 10.0 g 68.7
Ethyl chloroacetate 122.55 9.3 g (7.6 mL) 75.6
Potassium Carbonate (anhydrous) 138.21 14.2 g 102.9

| Acetonitrile (anhydrous) | - | 150 mL | - |

Procedure:

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluoroaniline (10.0 g, 68.7 mmol) and anhydrous potassium carbonate (14.2 g, 102.9 mmol).

  • Solvent Addition: Add 150 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: With vigorous stirring, add ethyl chloroacetate (7.6 mL, 75.6 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Work-up:

    • Once the reaction is complete (disappearance of the starting aniline spot on TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium chloride salts and wash the solid cake with a small amount of acetonitrile.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the resulting crude oil in ethyl acetate (100 mL).

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a viscous oil or low-melting solid.

    • Further purification can be achieved by column chromatography if necessary, though the product is often of sufficient purity for the next step.

    • Expected Yield: ~13.5 g (85%).

Characterization of Ethyl 2-(3-chloro-4-fluoroanilino)acetate
TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons, a singlet for the N-H proton, and multiplets for the aromatic protons.
IR (cm⁻¹) Peaks around 3300-3400 (N-H stretch), ~1740 (C=O ester stretch), and 1100-1300 (C-O stretch).
MS (ESI+) Calculated m/z for C₁₀H₁₁ClFNO₂ [M+H]⁺: 232.05.

Synthesis of Final Product: this compound

Mechanistic Rationale

This transformation is a nucleophilic acyl substitution. Hydrazine (NH₂NH₂) is a highly potent nucleophile due to the alpha effect—the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. It readily attacks the electrophilic carbonyl carbon of the ester intermediate. The ethoxy group (-OEt) is subsequently eliminated, forming the stable hydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.

  • Solvent (Ethanol): Ethanol is an ideal solvent as it readily dissolves both the ester intermediate and hydrazine hydrate. It is also protic, which can help stabilize the transition state.

Detailed Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Ethyl 2-(3-chloro-4-fluoroanilino)acetate 231.64 10.0 g 43.2
Hydrazine Hydrate (~64% N₂H₄) 50.06 4.3 g (4.2 mL) 86.4

| Ethanol (95%) | - | 100 mL | - |

Procedure:

  • Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(3-chloro-4-fluoroanilino)acetate (10.0 g, 43.2 mmol) in 100 mL of 95% ethanol.

  • Reagent Addition: Add hydrazine hydrate (4.2 mL, 86.4 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester. Often, the product will begin to precipitate out of the solution as a white solid upon cooling.

  • Isolation & Purification:

    • Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the white solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material or impurities.

    • Dry the product under vacuum to a constant weight.

    • Expected Yield: ~8.5 g (90%).

Characterization and Purity Assessment
TechniqueExpected Data
¹H NMR Disappearance of the ethyl group signals. Appearance of new broad singlets for the -NHNH₂ protons.
IR (cm⁻¹) Disappearance of the C-O ester stretch. Appearance of a new amide C=O stretch (~1650-1680 cm⁻¹) and characteristic N-H stretches for the hydrazide group.
MS (ESI+) Calculated m/z for C₈H₉ClFN₃O [M+H]⁺: 218.05.
HPLC Purity assessment should show a single major peak (>98%) under appropriate chromatographic conditions.
Melting Point A sharp melting point is indicative of high purity.

Experimental Workflow and Safety

The overall laboratory workflow is summarized in the diagram below.

G Start Start: Reagents & Glassware Step1_Setup Step 1: Setup - Charge flask with aniline & K2CO3 - Add Acetonitrile Start->Step1_Setup Step1_Reaction Step 1: Reaction - Add Ethyl Chloroacetate - Reflux 8-12h - Monitor by TLC Step1_Setup->Step1_Reaction Step1_Workup Step 1: Work-up - Cool and filter solids - Evaporate solvent Step1_Reaction->Step1_Workup Step1_Purify Step 1: Purification - Liquid-liquid extraction - Dry & concentrate Step1_Workup->Step1_Purify Intermediate Intermediate: Ethyl 2-(3-chloro-4- fluoroanilino)acetate Step1_Purify->Intermediate Step2_Setup Step 2: Setup - Dissolve intermediate in Ethanol Intermediate->Step2_Setup Step2_Reaction Step 2: Reaction - Add Hydrazine Hydrate - Reflux 4-6h Step2_Setup->Step2_Reaction Step2_Workup Step 2: Isolation - Cool in ice bath - Vacuum filter solid Step2_Reaction->Step2_Workup Step2_Purify Step 2: Purification - Wash with cold Ethanol - Dry under vacuum Step2_Workup->Step2_Purify Final_Product Final Product: This compound Step2_Purify->Final_Product Analysis Characterization (NMR, IR, MS, HPLC) Final_Product->Analysis

Caption: Experimental workflow from starting materials to final product.

Safety Precautions:
  • 3-Chloro-4-fluoroaniline: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl Chloroacetate: Lachrymator and toxic. Handle with care in a fume hood.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. All operations involving hydrazine hydrate must be conducted in a certified chemical fume hood with appropriate PPE.

  • Solvents: Acetonitrile and ethanol are flammable. Ensure all heating is performed using heating mantles or oil baths, with no open flames nearby.

Conclusion

The two-step synthesis of this compound presented in this guide is a reliable and high-yielding method suitable for laboratory-scale production. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and adapt the protocol as needed. The final product is a versatile intermediate, poised for use in the discovery and development of novel chemical entities for the pharmaceutical and agrochemical industries.

References

2-(3-Chloro-4-fluoroanilino)acetohydrazide CAS number 2370-44-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Chloro-4-fluoroanilino)acetohydrazide (CAS 2370-44-7): A Versatile Intermediate in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds and intermediates is paramount to the discovery of novel therapeutic agents. This compound, identified by CAS number 2370-44-7, emerges as a compound of significant interest. Its structure is a deliberate amalgamation of two key pharmacophores: the 3-chloro-4-fluoroaniline moiety and the acetohydrazide functional group. The former is a cornerstone of several successful targeted therapies, most notably in oncology[1][2], while the latter provides a reactive and versatile platform for the synthesis of diverse compound libraries with a wide spectrum of biological activities[3][4].

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of this compound. Moving beyond a simple recitation of data, this document delves into the rationale behind its synthesis, provides detailed protocols for its preparation and characterization, and explores its potential applications as a pivotal building block in the development of next-generation therapeutics.

Part 1: Molecular Profile and Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is essential for its effective handling, reaction optimization, and analytical characterization. This compound is a solid at room temperature, with key properties summarized below. The presence of both chlorine and fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability—attributes that are critically important in drug design[5][6].

PropertyValueReference
CAS Number 2370-44-7[7][8][9]
IUPAC Name This compound[7]
Molecular Formula C₈H₉ClFN₃O[7][8]
Molecular Weight 217.63 g/mol [7][8]
Melting Point 99-100 °C[7]
Boiling Point 473.9 °C at 760 mmHg (Predicted)[7]
Density 1.439 g/cm³ (Predicted)[7]
InChI Key KVTCQXCNZAAMDB-UHFFFAOYSA-N[7]
Canonical SMILES C1=CC(=C(C=C1NCC(=O)NN)Cl)F[7]

Part 2: Rational Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved via a two-step sequence starting from the commercially available 3-chloro-4-fluoroaniline. This pathway is efficient and relies on well-established, high-yielding chemical transformations.

Synthetic Workflow

The proposed synthesis involves an initial N-alkylation of the starting aniline with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

Synthetic_Workflow cluster_reagents A 3-Chloro-4-fluoroaniline (CAS 367-21-5) B Ethyl 2-(3-chloro-4-fluoroanilino)acetate A->B N-Alkylation C This compound (CAS 2370-44-7) B->C Hydrazinolysis reagent1 Step 1: Ethyl 2-chloroacetate, Base (e.g., Na₂CO₃), Solvent (e.g., Acetonitrile) reagent2 Step 2: Hydrazine Hydrate (NH₂NH₂·H₂O), Solvent (e.g., Ethanol)

Caption: Proposed two-step synthesis of the title compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

  • Rationale: This step involves a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of ethyl 2-chloroacetate. The use of a mild base, such as sodium carbonate, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation and deactivation of the starting aniline[10][11]. Acetonitrile is an excellent choice of solvent due to its polar aprotic nature, which effectively solubilizes the reactants without interfering with the reaction.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-fluoroaniline (1.0 eq), sodium carbonate (1.5 eq), and acetonitrile.

    • Stir the suspension at room temperature for 10 minutes.

    • Add ethyl 2-chloroacetate (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude oil or solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure ester.

Step 2: Synthesis of this compound

  • Rationale: This transformation is a classic hydrazinolysis, where hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the displacement of the ethoxy group to form the more stable hydrazide[12][13]. Ethanol is an ideal solvent as it readily dissolves both the ester and hydrazine hydrate. A slight excess of hydrazine hydrate is used to ensure the complete conversion of the starting ester.

  • Procedure:

    • Dissolve the purified ethyl 2-(3-chloro-4-fluoroanilino)acetate (1.0 eq) from Step 1 in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate (85% solution, 2.0-3.0 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 78 °C) for 8-12 hours. The product often precipitates out of the solution upon formation or during cooling.

    • Monitor the reaction for the disappearance of the starting ester by TLC.

    • Once complete, cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford this compound as a solid.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons.[14][15]

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • Identify characteristic absorption bands for key functional groups.[15][16]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) Mass Spectrometry to determine the molecular weight.

    • Confirm the molecular ion peak [M+H]⁺ and observe the characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M).[15][16]

Predicted Spectroscopic Data
TechniqueExpected Characteristic Signals
¹H NMR (DMSO-d₆)~8.9-9.2 ppm (s, 1H, -C(O)NH-), ~7.0-7.5 ppm (m, 3H, Ar-H), ~6.0-6.5 ppm (t, 1H, Ar-NH-), ~4.1-4.3 ppm (s, 2H, -NHNH₂), ~3.8-4.0 ppm (d, 2H, -CH₂-)
¹³C NMR (DMSO-d₆)~168-170 ppm (C=O), ~151-154 ppm (d, C-F), ~145-147 ppm (C-N), ~115-125 ppm (Ar-C), ~45-48 ppm (-CH₂-)
IR (ATR) 3200-3400 cm⁻¹ (N-H stretching, multiple bands), ~1650-1670 cm⁻¹ (C=O stretching, amide I), ~1500-1600 cm⁻¹ (N-H bending, C=C aromatic), ~1200-1250 cm⁻¹ (C-F stretching)
MS (ESI+) m/z 218.05 [M+H]⁺, m/z 220.05 [M+2+H]⁺ (isotopic peak)

Part 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for constructing molecules with therapeutic potential.

A Scaffold for Combinatorial Library Synthesis

The terminal hydrazide moiety is a powerful functional group for derivatization. It readily undergoes condensation reactions with a vast array of aldehydes and ketones to form stable hydrazone linkages. This allows for the rapid generation of large, diverse chemical libraries for high-throughput screening.

Derivatization A This compound C Library of Hydrazone Derivatives A->C Condensation Reaction B Diverse Aldehydes/ Ketones (R-CHO/R₂C=O) B->C Condensation Reaction reagent Acid Catalyst (e.g., AcOH) Reflux

Caption: Hydrazone library synthesis from the title compound.

Hydrazones themselves are a well-established class of biologically active compounds, known to possess antimicrobial, anticonvulsant, and anticancer properties[4]. This synthetic accessibility makes the title compound an ideal starting point for lead discovery programs.

An Intermediate for Targeted Therapeutics

The 3-chloro-4-fluoroaniline core is a "privileged" scaffold in modern pharmacology. It is a key structural component of Gefitinib, an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer[2][17]. EGFR is a critical node in signaling pathways that control cell growth and proliferation, and its dysregulation is a hallmark of many cancers.

EGFR_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR P P EGFR->P Dimerization & Autophosphorylation Signal Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) P->Signal Response Cell Proliferation, Survival Signal->Response Inhibitor Inhibitor (Derived from Scaffold) Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway.

By using this compound as a starting material, medicinal chemists can design and synthesize novel kinase inhibitors and other targeted agents. The acetohydrazide group can be further cyclized to form various heterocycles (e.g., oxadiazoles, triazoles) or used as a linker to attach other pharmacophoric fragments, enabling the exploration of new chemical space around this validated core.

Conclusion

This compound is more than a mere chemical entry in a catalog. It is a strategically designed intermediate that offers significant potential for innovation in drug discovery. Its rational and scalable synthesis, combined with the proven therapeutic relevance of its core structure and the synthetic versatility of its hydrazide group, makes it a highly valuable tool for researchers. This guide provides the foundational knowledge—from synthesis to application—to empower scientists to leverage this compound in their quest for novel and effective medicines. The exploration of libraries derived from this scaffold is a promising avenue for identifying new lead compounds against a range of diseases, particularly in oncology and infectious disease.

References

A Technical Guide to 2-(3-Chloro-4-fluoroanilino)acetohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(3-chloro-4-fluoroanilino)acetohydrazide, a halogenated anilino-acetohydrazide derivative. The document details the compound's chemical identity, physicochemical properties, and a robust, two-step synthesis protocol beginning from 3-chloro-4-fluoroaniline. Mechanistic insights into the synthetic pathway, including nucleophilic substitution and hydrazinolysis, are discussed to provide a causal understanding of the experimental choices. Furthermore, this guide explores the broader context of hydrazide and hydrazone derivatives in medicinal chemistry, highlighting their established biological activities and potential mechanisms of action. This serves as a foundational resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Significance of the Hydrazide Scaffold

The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Hydrazides and their derivatives, particularly hydrazones, exhibit a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antineoplastic properties.[1][2] The reactivity of the hydrazide moiety allows for its incorporation into a vast array of heterocyclic and linear structures, making it a privileged functional group in drug discovery.[3] The compound this compound belongs to this important class. Its structure, featuring a substituted aniline ring, suggests potential for targeted biological interactions, as the nature and position of substituents on the aryl ring are critical determinants of pharmacological activity. This guide aims to provide an in-depth technical profile of this specific molecule, from its fundamental properties and synthesis to its potential applications in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for any research and development endeavor. These parameters govern its behavior in both chemical reactions and biological systems.

IUPAC Name: this compound[4]

Synonyms: NSC190323[4]

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₈H₉ClFN₃O[4]
Molecular Weight 217.63 g/mol [4]
CAS Number 2370-44-7[4]
PubChem CID 302641[4]
Canonical SMILES C1=CC(=C(C=C1NCC(=O)NN)Cl)F[4]
InChI Key KVTCQXCNZAAMDB-UHFFFAOYSA-N[4]
Melting Point 99-100 °C[4]
Boiling Point (Est.) 473.9 °C at 760 mmHg[4]
Density (Est.) 1.439 g/cm³[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3-chloro-4-fluoroaniline. This pathway involves an initial N-alkylation followed by hydrazinolysis of the resulting ester intermediate.

Step 1: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate (Intermediate)

The first step is a nucleophilic substitution reaction. The nitrogen atom of 3-chloro-4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.

  • Causality of Experimental Choices:

    • Solvent: A polar aprotic solvent like acetone or DMF is often chosen to dissolve the reactants without interfering with the reaction.

    • Base: A weak base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is crucial. It acts as a scavenger for the hydrohalic acid (HCl or HBr) byproduct formed during the reaction. This prevents the protonation of the starting aniline, which would deactivate it as a nucleophile and halt the reaction.

    • Temperature: The reaction is often performed at reflux to increase the reaction rate.

Step 2: Synthesis of this compound (Final Product)

The second step is the hydrazinolysis of the ester intermediate. Hydrazine hydrate (H₂NNH₂·H₂O) is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester.

  • Causality of Experimental Choices:

    • Solvent: Ethanol is a common solvent as it readily dissolves both the ester intermediate and hydrazine hydrate.

    • Reagent: Hydrazine hydrate is used in excess to drive the reaction to completion. The reaction mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of ethanol to yield the final acetohydrazide product.[3]

    • Purification: The final product is typically a solid that can be purified by recrystallization from a suitable solvent like ethanol, which effectively removes unreacted starting materials and byproducts.[3]

Detailed Experimental Protocol

Materials:

  • 3-Chloro-4-fluoroaniline[5]

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Hydrazine hydrate (80-100%)

  • Acetone

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate: a. In a round-bottom flask, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in acetone. b. Add anhydrous potassium carbonate (1.5 eq) to the solution. c. To this stirred suspension, add ethyl chloroacetate (1.1 eq) dropwise. d. Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. After completion, cool the mixture to room temperature and filter to remove the inorganic salts. f. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester intermediate. This intermediate can be used in the next step without further purification or can be purified by column chromatography if necessary.

  • Synthesis of this compound: a. Dissolve the crude ethyl 2-(3-chloro-4-fluoroanilino)acetate (1.0 eq) in ethanol in a round-bottom flask. b. Add hydrazine hydrate (3.0-5.0 eq) to the solution. c. Heat the reaction mixture to reflux for 6-10 hours. A precipitate may form as the reaction progresses. d. Monitor the reaction by TLC until the starting ester is consumed. e. Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration. f. Wash the solid with cold ethanol to remove excess hydrazine hydrate. g. Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 3-Chloro-4-fluoroaniline Reagent1 K₂CO₃, Acetone Reactant1->Reagent1 Reactant2 Ethyl Chloroacetate Reactant2->Reagent1 Intermediate Ethyl 2-(3-chloro-4- fluoroanilino)acetate Reagent1->Intermediate Step 1: N-Alkylation Reagent2 Hydrazine Hydrate, EtOH Intermediate->Reagent2 Product 2-(3-Chloro-4-fluoroanilino) acetohydrazide Reagent2->Product Step 2: Hydrazinolysis Purification Recrystallization Product->Purification

Caption: Workflow for the two-step synthesis of the target compound.

Potential Applications and Biological Context

While specific studies on this compound are not widely published, the broader class of hydrazide-hydrazone derivatives is extensively researched for its therapeutic potential.[6][7] These compounds are known to exert their effects through various mechanisms.

  • Antimicrobial Activity: Many hydrazone derivatives exhibit potent antibacterial and antifungal activity.[1] Some have shown significant efficacy against Mycobacterium tuberculosis.[6] The proposed mechanisms often involve the inhibition of essential enzymes required for pathogen survival, such as those involved in cell wall synthesis or DNA replication.[8]

  • Anticancer Activity: The hydrazone scaffold is present in numerous compounds with demonstrated antiproliferative properties against various cancer cell lines.[3][6] Mechanisms can include the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of tubulin polymerization, or interference with critical signaling pathways.[3][6]

  • Enzyme Inhibition: The -NHN=CH- azometine group present in hydrazones, which can be formed from the title hydrazide, is a key pharmacophore.[2] This group can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with amino acid residues, leading to enzyme inhibition.[9] For example, hydrazines and hydrazides have been shown to inhibit cofactor-dependent enzymes like monoamine oxidase (MAO) and iron-dependent enzymes.[10]

The presence of chloro and fluoro substituents on the aniline ring of the title compound is significant. Halogens can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its therapeutic profile.

Illustrative Biological Pathway: Enzyme Inhibition

The diagram below illustrates a generalized mechanism by which a hydrazide-derived molecule could inhibit a target enzyme, a common mode of action for this class of compounds.

Enzyme_Inhibition cluster_0 Cellular Environment Compound 2-(...)-acetohydrazide (or its hydrazone derivative) Target Target Enzyme (e.g., Kinase, MAO, DNA Gyrase) Compound->Target Binds to Active Site Product Biological Product Target->Product Normal Catalysis Block X Target->Block Substrate Natural Substrate Substrate->Target Response Inhibition of Downstream Signaling / Metabolic Pathway Block->Response Leads to

Caption: Generalized pathway of competitive enzyme inhibition.

Analytical and Quality Control Considerations

The purity and identity of this compound must be rigorously confirmed. Standard analytical techniques include:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity. Gas Chromatography (GC) can also be used, sometimes after derivatization, especially for detecting residual hydrazine, which is a potential genotoxic impurity.[11][12]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H, C=O (amide), and C-N bonds.

    • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for further structural verification.

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can precisely determine the melting point and assess thermal stability.[13]

Conclusion and Future Perspectives

This compound is a synthetically accessible compound belonging to the pharmacologically significant hydrazide class. The well-defined synthesis protocol presented in this guide provides a reliable and scalable method for its production. Based on the extensive biological activities reported for structurally related hydrazides and hydrazones, this compound represents a promising starting point for further investigation in drug discovery programs.[14] Future research should focus on synthesizing a library of its hydrazone derivatives and screening them against various biological targets, such as microbial strains, cancer cell lines, and specific enzymes, to unlock its therapeutic potential.

References

Spectroscopic Elucidation of 2-(3-Chloro-4-fluoroanilino)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(3-Chloro-4-fluoroanilino)acetohydrazide, a compound of interest in contemporary drug discovery and development. The structural characterization of such molecules is a critical checkpoint in ensuring compound identity, purity, and suitability for further investigation.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and are supported by authoritative references. While specific experimental data for the title compound is synthesized from closely related structures and functional group analysis, this guide provides a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The first step in any analytical workflow is a thorough understanding of the molecule's structure. This compound is comprised of a 3-chloro-4-fluoroaniline moiety linked to an acetohydrazide group. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

A multi-technique approach is indispensable for unambiguous structural confirmation.[1] NMR spectroscopy provides the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structural arrangement of atoms in a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 300-600 MHz NMR spectrometer.[1]

  • Nuclei to be observed: ¹H and ¹³C.

  • Temperature: 25 °C.

¹H NMR Parameters:

  • Pulse Sequence: Standard single pulse.

  • Number of Scans: 16-64, depending on the sample concentration to achieve an adequate signal-to-noise ratio.[1]

  • Relaxation Delay: 1-5 seconds, to allow for full relaxation of the protons between pulses.[1]

  • Spectral Width: Typically -2 to 12 ppm.[1]

¹³C NMR Parameters:

  • Pulse Sequence: Standard proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: Typically 0 to 200 ppm.

¹H NMR Spectral Interpretation

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the protons of the acetohydrazide moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
Aromatic-H (ortho to -NH)~6.8 - 7.2Doublet of doublets (dd)J(H,F) ≈ 8-10, J(H,H) ≈ 2-31H
Aromatic-H (meta to -NH)~6.6 - 7.0Triplet (t) or Doublet of doublets (dd)J(H,H) ≈ 8-91H
Aromatic-H (ortho to -Cl)~6.5 - 6.9Doublet of doublets of doublets (ddd)J(H,H) ≈ 8-9, J(H,F) ≈ 4-5, J(H,H) ≈ 2-31H
-NH (aniline)~5.0 - 6.0Broad singlet (br s)-1H
-CH₂-~3.8 - 4.2Singlet (s)-2H
-NH (hydrazide)~4.0 - 5.0Broad singlet (br s)-1H
-NH₂ (hydrazide)~7.5 - 8.5Broad singlet (br s)-2H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (amide)~165 - 175
Aromatic C-N~140 - 150
Aromatic C-F (J(C,F) ≈ 240-250 Hz)~150 - 160
Aromatic C-Cl~115 - 125
Aromatic C-H~110 - 130
-CH₂-~45 - 55

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: FT-IR Spectroscopy

The solid-state FT-IR spectrum is typically obtained using the Potassium Bromide (KBr) pellet technique.[2]

Sample Preparation:

  • Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.[2]

  • Place the homogenous powder into a pellet press and apply pressure to form a thin, transparent pellet.[2][3]

Data Acquisition:

  • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.[2][3]

  • Spectral Range: 4000-400 cm⁻¹.[2][3]

  • Resolution: 4 cm⁻¹.[2][3]

  • Number of Scans: 16-32.[2][3]

  • A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[3]

IR Spectral Interpretation

The IR spectrum of this compound will be characterized by the following key absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Assignment
3400 - 3200N-H stretching-NH₂ and -NH groups
3100 - 3000C-H stretchingAromatic C-H
~1680 - 1640C=O stretchingAmide C=O (Amide I band)
~1630 - 1600N-H bending-NH₂ scissoring
~1600, ~1500C=C stretchingAromatic ring
~1300 - 1200C-N stretchingAromatic amine
~1250 - 1200C-F stretchingAryl-F
~800 - 700C-Cl stretchingAryl-Cl
~900 - 650C-H out-of-plane bendingAromatic ring substitution pattern

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[1]

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like the target compound.

Sample Preparation:

  • Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.[1]

Instrumentation:

  • Mass Spectrometer: ESI mass spectrometer, often coupled with a liquid chromatograph (LC-MS).[1]

  • Ionization Mode: Positive ion mode ([M+H]⁺) is common for aniline derivatives.[1]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.[1]

Data Acquisition:

  • The sample solution is infused directly into the ESI source or injected onto an LC column.

  • The mass spectrum is acquired over a relevant m/z range.

  • For further structural confirmation, tandem MS (MS/MS) can be performed on the parent ion to generate a fragmentation spectrum.[1]

Mass Spectral Interpretation

The mass spectrum of this compound will show a characteristic molecular ion peak and several key fragment ions. A notable feature will be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an [M+2]⁺ peak.[4]

  • Molecular Ion (M⁺): The nominal molecular weight is 217.62 g/mol . In the mass spectrum, the protonated molecule ([M+H]⁺) will appear as two peaks at m/z 218 and 220, with a relative intensity ratio of approximately 3:1, which is a clear indicator of the presence of one chlorine atom.

Expected Fragmentation Pattern: The molecule is expected to fragment at the weaker bonds, primarily the amide and the C-N bond between the aromatic ring and the side chain.

fragmentation M [C8H9ClFN3O]+ m/z 218/220 F1 [C6H5ClFN]+ m/z 145/147 M->F1 Loss of C2H4N2O F2 [C2H4N2O]+ m/z 72 M->F2 Loss of C6H5ClFN F3 [C8H8ClFN2O]+ m/z 201/203 M->F3 Loss of NH3 F4 [NH2NHCO]+ m/z 59 F2->F4 Loss of CH2

Caption: Proposed ESI-MS fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry provides a detailed and self-validating system for the structural elucidation of this compound. The combination of these techniques allows for the unambiguous confirmation of the molecular structure, identification of key functional groups, and determination of the molecular weight. This guide serves as a foundational resource for researchers working with this compound and similar aniline derivatives, ensuring scientific integrity and facilitating advancements in drug development and related fields.

References

2-(3-Chloro-4-fluoroanilino)acetohydrazide solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Chloro-4-fluoroanilino)acetohydrazide

Foreword: From Molecular Structure to Developability Profile

In the rigorous journey of drug discovery and development, the intrinsic properties of a molecule dictate its trajectory. A compound's therapeutic promise can only be realized if it possesses a suitable physicochemical profile. This guide provides a comprehensive technical overview of the methodologies required to assess two of the most critical of these properties—solubility and stability—for the compound This compound .

While specific experimental data for this exact molecule is not widely published, this document serves as a first-principles guide for any researcher or drug development professional. It outlines the theoretical considerations derived from its structure and presents field-proven, robust protocols for generating the necessary empirical data. As a Senior Application Scientist, my objective is to bridge theory and practice, offering not just procedures but the strategic rationale behind them. This ensures that the data generated is not only accurate but also actionable, guiding formulation development, preclinical studies, and ultimately, the successful progression of a potential therapeutic agent.

Part 1: Theoretical Physicochemical Profile of this compound

To design meaningful experiments, we must first understand the molecule itself. This compound is a substituted anilino-acetohydrazide. Its structure can be deconstructed to anticipate its behavior.

  • The Anilino Core (3-Chloro-4-fluoroaniline): This aromatic ring is substituted with two electron-withdrawing halogens (Cl and F). This generally increases lipophilicity (logP) and reduces aqueous solubility. The fluorine atom may offer a site for hydrogen bonding, but the overall effect of the halogenated phenyl group is a tendency toward poor water solubility.

  • The Acetohydrazide Moiety (-NH-NH-C(=O)-CH2-): This part of the molecule introduces polar, hydrogen-bonding functional groups (two amine nitrogens and a carbonyl oxygen). The hydrazide group is known to be a potential site for hydrolysis, particularly at non-neutral pH, and can also be susceptible to oxidation. It is this moiety that provides a degree of hydrophilicity to counterbalance the anilino core.

Anticipated Properties:

  • Solubility: Expected to be low in aqueous media (pH 7.4) due to the dominant lipophilic anilino ring. Solubility is likely to be pH-dependent, potentially increasing in acidic conditions due to the basicity of the amine and hydrazide nitrogens.

  • Stability: The primary points of instability are likely the amide and hydrazide bonds, which are susceptible to hydrolysis. The molecule may also be sensitive to oxidation and photolytic degradation.

This theoretical assessment is the foundation upon which we build our empirical testing strategy.

Part 2: Experimental Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a high-concentration DMSO stock, followed by a short incubation period. It is a high-throughput assay ideal for early discovery to quickly flag compounds with potential solubility issues.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Dosing: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours. This allows the compound to precipitate if its solubility limit is exceeded.

  • Measurement: Analyze the samples using a laser nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).

  • Data Analysis: The scattered light intensity is compared to positive (known insoluble compound) and negative (buffer with 1% DMSO) controls. The concentration at which significant light scattering is first observed is reported as the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 1. Prepare 10 mM Stock in DMSO dosing 3. Dose 2µL Stock into 198µL Buffer stock->dosing buffer 2. Prepare PBS (pH 7.4) buffer->dosing incubation 4. Shake for 2 hours at RT dosing->incubation measurement 5. Read Plate on Nephelometer incubation->measurement analysis 6. Compare Light Scatter vs Controls measurement->analysis result Kinetic Solubility Value analysis->result

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility Assessment

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is a lower-throughput, more resource-intensive measurement reserved for lead compounds, as it provides the definitive solubility value for formulation and preclinical studies.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing relevant aqueous buffers (e.g., pH 2.0, pH 7.4, pH 9.0). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for at least 24-48 hours. This duration is necessary to ensure a true equilibrium between the solid and dissolved states is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method against a standard curve prepared from the compound.

  • Data Reporting: The concentration determined by HPLC is the thermodynamic solubility at that specific pH and temperature.

ParameterBuffer SystemTemperature (°C)Result (µg/mL or µM)
Kinetic SolubilityPBS, pH 7.425(To be determined)
Thermodynamic SolubilitySGF, pH 2.0 (simulated)37(To be determined)
Thermodynamic SolubilityPBS, pH 7.437(To be determined)
Thermodynamic SolubilitySIF, pH 9.0 (simulated)37(To be determined)

Part 3: Experimental Determination of Chemical Stability

Stability testing is essential to understand a compound's degradation pathways and to define its shelf-life and handling requirements.

Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation products and pathways. This is a requirement for developing stability-indicating analytical methods.

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution and expose to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Incubate the solid compound at 80 °C for 48 hours.

    • Photostability: Expose the solution to light conditions as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: At specified time points, neutralize the acidic and basic samples. Analyze all samples by a suitable HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradants.

  • Analysis: Calculate the percentage of degradation. If significant degradation occurs, mass spectrometry (LC-MS) should be used to identify the structure of the major degradants.

G cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid (0.1N HCl, 60°C) stock->acid base Base (0.1N NaOH, 60°C) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid photo Photolytic (ICH Q1B) stock->photo thermal Thermal (Solid, 80°C) stock->thermal hplc Analyze all samples by HPLC-PDA acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc ms Identify Degradants by LC-MS hplc->ms report Degradation Profile ms->report

Caption: Workflow for Forced Degradation (Stress Testing).

Solution and Solid-State Stability

These studies assess the stability of the compound under more typical storage and experimental conditions.

  • Solution Stability:

    • Prepare solutions of the compound at a known concentration (e.g., 10 µM) in relevant buffers (e.g., cell culture media, formulation vehicle, PBS pH 7.4).

    • Store aliquots at different temperatures (e.g., -20 °C, 4 °C, 25 °C).

    • At various time points (e.g., 0, 4, 8, 24, 48 hours), analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Solid-State Stability:

    • Store accurately weighed samples of the solid compound under different temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) as per ICH Q1A(R2) guidelines.

    • At defined intervals (e.g., 1, 3, 6 months), dissolve a sample and analyze by HPLC for purity and by visual inspection for changes in physical appearance.

ConditionTime Point% Parent RemainingObservations/Degradants
Forced Degradation
0.1 N HCl, 60 °C24 hr(To be determined)(To be determined)
0.1 N NaOH, 60 °C24 hr(To be determined)(To be determined)
3% H₂O₂, RT24 hr(To be determined)(To be determined)
Solution Stability
PBS pH 7.4, 25 °C48 hr(To be determined)N/A
Solid-State Stability
40 °C / 75% RH3 months(To be determined)(e.g., No change)

Conclusion

The developability of this compound is intrinsically linked to its solubility and stability. This guide provides the essential theoretical framework and detailed, actionable protocols to thoroughly characterize these properties. By systematically applying the kinetic, thermodynamic, and stability assays described herein, researchers can generate a robust data package. This data is not merely a set of numbers but a crucial map that guides lead optimization, informs formulation strategies, and ultimately de-risks the long and complex path of drug development. Adherence to these scientifically-grounded methodologies ensures that decisions are based on a solid foundation of empirical evidence, maximizing the potential for success.

The Hydrazide-Hydrazone Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Serendipitous Discovery to a Privileged Scaffold

The journey of the hydrazide-hydrazone functional group is a compelling narrative of chemical innovation and biomedical breakthroughs. These organic compounds, characterized by an azomethine group (-NH-N=CH-) linked to a carbonyl functionality, have emerged as a "privileged scaffold" in medicinal chemistry due to their versatile biological activities.[1][2] This guide provides an in-depth exploration of the discovery, synthesis, characterization, and therapeutic applications of novel hydrazide-hydrazone compounds for researchers, scientists, and drug development professionals.

The story begins with the foundational work on hydrazine (N₂H₄). While Emil Fischer first described phenylhydrazine in 1875, it was Theodor Curtius who first synthesized hydrazine itself in 1887.[3][4] Curtius later reported the first synthesis of simple organic hydrazides in 1895, formally introducing this functional group to the world of organic chemistry.[5]

A pivotal moment arrived in 1912 with the synthesis of isonicotinic acid hydrazide (isoniazid).[6][7] However, its profound antitubercular activity remained undiscovered until the late 1940s and early 1950s, marking a turning point in the fight against tuberculosis.[3][6] This discovery highlighted the therapeutic potential of the hydrazide moiety and spurred further research. Another landmark discovery was the development of iproniazid, an isopropyl derivative of isoniazid, which was found to have antidepressant properties, leading to the development of the first monoamine oxidase (MAO) inhibitors.[8] These early discoveries laid the groundwork for the extensive exploration of hydrazide-hydrazones as a source of diverse therapeutic agents.[9][10]

Synthesis of Hydrazide-Hydrazone Compounds: A Step-by-Step Approach

The synthesis of hydrazide-hydrazones is typically a straightforward two-step process, making it an attractive route for generating chemical libraries for drug discovery.[11] The first step involves the synthesis of a carboxylic acid hydrazide, which then serves as a key intermediate for the final condensation step.

Experimental Protocol 1: Synthesis of Carboxylic Acid Hydrazides

This protocol outlines the general procedure for synthesizing a carboxylic acid hydrazide from its corresponding ester.

Objective: To synthesize a carboxylic acid hydrazide intermediate.

Materials:

  • Appropriate carboxylic acid methyl or ethyl ester (1 equivalent)

  • Hydrazine hydrate (N₂H₄·H₂O, 80-100% solution, 2-5 equivalents)[12]

  • Ethanol or Methanol (solvent)

Procedure:

  • Dissolve the carboxylic acid ester in a minimal amount of ethanol or methanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution. The molar excess of hydrazine hydrate helps to drive the reaction to completion.

  • The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours, depending on the reactivity of the ester.[12]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled. The hydrazide product often precipitates out of the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure.

  • The crude hydrazide is then purified, typically by recrystallization from a suitable solvent such as ethanol or methanol.[13]

Experimental Protocol 2: Synthesis of Hydrazide-Hydrazones

This protocol details the condensation reaction between a carboxylic acid hydrazide and an aldehyde or ketone to form the final hydrazide-hydrazone.

Objective: To synthesize a novel hydrazide-hydrazone compound.

Materials:

  • Carboxylic acid hydrazide (1 equivalent)

  • Appropriate aldehyde or ketone (1 equivalent)

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve the carboxylic acid hydrazide in ethanol or methanol in a round-bottom flask.

  • In a separate flask, dissolve the aldehyde or ketone in the same solvent.

  • Add the aldehyde/ketone solution to the hydrazide solution dropwise with stirring.

  • A catalytic amount of glacial acetic acid can be added to facilitate the condensation reaction.[14]

  • The reaction mixture is typically refluxed for 2-6 hours.[3] The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature. The hydrazide-hydrazone product often precipitates and can be collected by filtration.

  • The collected solid is washed with cold ethanol or water to remove any unreacted starting materials.

  • The final product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF).[15][16]

Diagram of the General Synthesis Workflow:

G cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Hydrazone Synthesis cluster_2 Purification & Characterization Ester Carboxylic Acid Ester Reaction1 Stir/Reflux Ester->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Solvent1 Ethanol/Methanol Solvent1->Reaction1 Hydrazide Carboxylic Acid Hydrazide Reaction1->Hydrazide Reaction2 Reflux Hydrazide->Reaction2 Aldehyde Aldehyde/Ketone Aldehyde->Reaction2 Solvent2 Ethanol/Methanol Solvent2->Reaction2 Catalyst Glacial Acetic Acid (cat.) Catalyst->Reaction2 Hydrazone Hydrazide-Hydrazone Reaction2->Hydrazone Purification Recrystallization/ Column Chromatography Hydrazone->Purification Characterization FT-IR, NMR, Mass Spec. Purification->Characterization

Caption: General workflow for the two-step synthesis of hydrazide-hydrazone compounds.

Structural Characterization of Hydrazide-Hydrazones

The confirmation of the molecular structure of newly synthesized hydrazide-hydrazones is achieved through a combination of spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the hydrazide-hydrazone scaffold.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure.[18]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

Technique Functional Group Characteristic Signal Reference(s)
FT-IR N-H (amide)~3050-3300 cm⁻¹ (stretching)[17]
C=O (amide)~1650 cm⁻¹ (stretching)[17]
C=N (imine)~1550 cm⁻¹ (stretching)[17]
¹H NMR -NH- (amide proton)δ 10.0-12.0 ppm (singlet)[19]
-CH=N- (azomethine proton)δ 8.0-9.0 ppm (singlet)[19]
Aromatic protonsδ 6.5-8.5 ppm (multiplets)
¹³C NMR C=O (amide carbon)δ 160-170 ppm
C=N (imine carbon)δ 140-160 ppm
Aromatic carbonsδ 110-150 ppm

A Spectrum of Biological Activities

Hydrazide-hydrazone derivatives have demonstrated a remarkable range of pharmacological properties, making them a focal point of drug discovery research.

  • Antimicrobial Activity: Many hydrazide-hydrazones exhibit potent activity against a variety of bacterial and fungal strains.[2][20] Their efficacy against Mycobacterium tuberculosis, including drug-resistant strains, is particularly noteworthy.[10]

  • Anticancer Activity: This class of compounds has shown significant cytotoxic effects against various cancer cell lines.[11][21][22] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell proliferation and survival.[22][23]

  • Anti-inflammatory and Analgesic Activity: Several hydrazide-hydrazone derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[24]

  • Anticonvulsant and Antidepressant Activity: The historical development of iproniazid as an antidepressant has inspired further investigation into the neurological effects of hydrazide-hydrazones, leading to the discovery of compounds with anticonvulsant and other CNS activities.[9]

Mechanisms of Action: Unraveling the Therapeutic Effects

The diverse biological activities of hydrazide-hydrazones stem from their ability to interact with various biological targets.

Antimicrobial Mechanism of Action

The antimicrobial action of many hydrazide-hydrazones is attributed to the inhibition of essential bacterial enzymes. One of the key mechanisms is the inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[6][24] By binding to the active site of DNA gyrase, these compounds prevent the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death.

Diagram of Antimicrobial Mechanism:

G Hydrazone Hydrazide-Hydrazone Compound DNAGyrase Bacterial DNA Gyrase Hydrazone->DNAGyrase Inhibition Replication DNA Replication & Repair DNAGyrase->Replication Facilitates DNA Bacterial DNA DNA->Replication CellDeath Bacterial Cell Death Replication->CellDeath Inhibition leads to

Caption: Inhibition of bacterial DNA gyrase by hydrazide-hydrazone compounds.

Anticancer Mechanism of Action

The anticancer properties of hydrazide-hydrazones are often linked to their ability to inhibit various enzymes that are overexpressed or hyperactivated in cancer cells. These include:

  • Tyrosine Kinases: Certain hydrazide-hydrazones have been identified as potent inhibitors of tyrosine kinases, such as Tropomyosin Receptor Kinase A (TRKA), which are involved in cell proliferation, survival, and angiogenesis.[11]

  • Carbonic Anhydrases: Inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX) can disrupt the pH regulation in the tumor microenvironment, leading to apoptosis.[1][22][23]

  • Induction of Apoptosis: Many hydrazide-hydrazone compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and modulation of pro- and anti-apoptotic proteins.[10]

Diagram of Anticancer Mechanisms:

G cluster_0 Enzyme Inhibition cluster_1 Cellular Effects Hydrazone Hydrazide-Hydrazone Compound Kinase Tyrosine Kinases (e.g., TRKA) Hydrazone->Kinase Inhibits CA Carbonic Anhydrases (e.g., CA IX) Hydrazone->CA Inhibits Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes CA->Proliferation Supports Apoptosis Induction of Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Key anticancer mechanisms of action of hydrazide-hydrazone compounds.

Structure-Activity Relationships (SAR)

The biological activity of hydrazide-hydrazone compounds can be significantly influenced by the nature and position of substituents on the aromatic rings. SAR studies have revealed several key insights for optimizing the therapeutic potential of this scaffold:

  • Electron-withdrawing and Electron-donating Groups: The presence of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy, hydroxyl) on the aromatic rings can modulate the electronic properties of the molecule and its interaction with biological targets. The specific effect is often target-dependent.[4][25]

  • Steric Factors: The size and bulkiness of substituents can influence the binding affinity of the compound to the active site of an enzyme. A slim molecular framework can be crucial for accessing certain binding pockets.[3][4]

  • Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by adding hydrophobic or hydrophilic substituents, plays a critical role in its pharmacokinetic properties, such as cell membrane permeability and bioavailability.

Conclusion

The hydrazide-hydrazone scaffold has a rich history, evolving from early laboratory curiosities to a cornerstone of modern medicinal chemistry. Their synthetic tractability, coupled with a broad and tunable spectrum of biological activities, ensures their continued relevance in the quest for novel therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, characterization, and mechanisms of action of these remarkable compounds. By leveraging the detailed protocols, spectral data, and mechanistic insights presented herein, researchers and drug development professionals are well-equipped to advance the design and development of the next generation of hydrazide-hydrazone-based therapeutics.

References

Methodological & Application

Synthesis Protocol for 2-(3-Chloro-4-fluoroanilino)acetohydrazide Derivatives: A Detailed Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Acetohydrazide Scaffolds in Drug Discovery

Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These scaffolds are recognized for their potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. The unique structural features of the acetohydrazide core, particularly the presence of the reactive hydrazide moiety, provide a versatile platform for the synthesis of a wide array of derivatives, most notably Schiff bases. The incorporation of halogenated anilines, such as 3-chloro-4-fluoroaniline, into this scaffold can further enhance biological activity by modulating lipophilicity and electronic properties, which are critical for drug-target interactions.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-chloro-4-fluoroanilino)acetohydrazide and its subsequent derivatization to form Schiff bases. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the underlying scientific rationale for key steps, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Overall Synthetic Workflow

The synthesis of this compound derivatives is a three-step process, commencing with the commercially available 3-chloro-4-fluoroaniline. The workflow is designed for efficiency and scalability, with each step optimized for high yield and purity.

SynthesisWorkflow A 3-Chloro-4-fluoroaniline B Ethyl 2-(3-chloro-4-fluoroanilino)acetate A->B N-Alkylation (Ethyl Chloroacetate, K2CO3, Acetone) C This compound B->C Hydrazinolysis (Hydrazine Hydrate, Ethanol) D Schiff Base Derivatives C->D Condensation (Aldehyde/Ketone, Glacial Acetic Acid) N_Alkylation_Mechanism cluster_reactants Reactants cluster_products Products Aniline 3-Chloro-4-fluoroaniline Product Ethyl 2-(3-chloro-4-fluoroanilino)acetate Aniline->Product Nucleophilic Attack Ester Ethyl Chloroacetate Ester->Product HCl HCl SchiffBaseFormation cluster_reactants Reactants cluster_products Products Hydrazide This compound SchiffBase Schiff Base Derivative Hydrazide->SchiffBase Condensation Carbonyl Aldehyde/Ketone (R-CHO/R-CO-R') Carbonyl->SchiffBase Water H2O

Application Notes & Protocols: The 2-(3-Chloro-4-fluoroanilino)acetohydrazide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quest for novel therapeutic agents is often accelerated by the identification of "privileged scaffolds"—molecular frameworks that can be selectively modified to interact with a wide range of biological targets. The hydrazide-hydrazone moiety is a well-established pharmacophore known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide introduces the 2-(3-Chloro-4-fluoroanilino)acetohydrazide scaffold, a versatile and promising starting point for medicinal chemistry campaigns. The strategic incorporation of 3-chloro and 4-fluoro substituents on the aniline ring is intended to enhance metabolic stability and modulate pharmacokinetic profiles, features highly desirable in drug candidates.[4][5] This document provides a comprehensive overview, including a robust synthesis protocol for the scaffold, methodologies for its derivatization into bioactive hydrazones, and insights into its potential therapeutic applications.

Rationale and Significance of the Scaffold

The this compound core combines three key structural motifs, each contributing to its potential as a superior scaffold in drug design:

  • The 3-Chloro-4-fluoroaniline Moiety: The parent aniline, 3-chloro-4-fluoroaniline, is a critical intermediate in the synthesis of established pharmaceuticals, most notably the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[5][6] Halogen atoms, particularly chlorine and fluorine, are known to profoundly influence a molecule's properties by increasing lipophilicity, improving metabolic resistance, and enabling specific halogen bonding interactions with target proteins.[4][7]

  • The Anilino Linker: The secondary amine provides a flexible yet conformationally relevant linker, allowing the terminal hydrazide group to orient itself effectively within a target's binding pocket. This linkage is a common feature in many kinase inhibitors and other targeted therapies.

  • The Acetohydrazide Terminus: This functional group is the cornerstone of the scaffold's versatility. It serves as a reactive handle for the straightforward synthesis of a diverse library of hydrazone derivatives via condensation with a wide array of aldehydes and ketones.[8] The resulting hydrazide-hydrazone linker (–(C=O)NHN=CH–) is a recognized pharmacophore associated with a broad spectrum of biological activities.[9][10]

This guide provides the necessary protocols to synthesize this scaffold and leverage it for the discovery of novel bioactive compounds.

Synthesis Protocol for this compound

The synthesis of the title scaffold is a two-step process starting from the commercially available 3-chloro-4-fluoroaniline. The procedure is based on well-established and reliable organic chemistry transformations.[11][12]

Diagram: Synthetic Pathway

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Hydrazinolysis A 3-Chloro-4-fluoroaniline B N-(2-Chloroacetyl)-3-chloro-4-fluoroaniline A->B Chloroacetyl chloride, Pyridine, Toluene, 0°C to RT C This compound (Target Scaffold) B->C Hydrazine hydrate, Ethanol, Reflux G Scaffold Scaffold Synthesis (Protocol 2.2) Library Hydrazone Library Synthesis (Protocol 3.1) Scaffold->Library Screening Biological Screening (e.g., Anticancer, Antimicrobial) Library->Screening Diverse R-groups Aldehydes Aldehyde/Ketone Building Blocks Aldehydes->Library Lead Lead Compound Identification Screening->Lead SAR Structure-Activity Relationship (SAR) Studies Lead->SAR SAR->Library Optimization

References

Application Notes and Protocols for the Biological Evaluation of Acetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Acetohydrazide Scaffolds

Acetohydrazides, and their corresponding hydrazone derivatives, represent a versatile and privileged scaffold in medicinal chemistry. Characterized by the presence of a reactive hydrazide moiety (-CONHNH₂), these compounds serve as crucial building blocks for a diverse array of heterocyclic systems and as ligands for metal complexes. Their significance is underscored by a broad spectrum of reported biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2] The therapeutic potential of acetohydrazide derivatives often stems from their ability to form stable complexes with metal ions essential for microbial and cancer cell survival, or to interact with the active sites of various enzymes.[3][4]

This comprehensive guide provides a detailed framework for the systematic biological evaluation of novel acetohydrazide compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying scientific rationale for each experimental approach. Our objective is to empower researchers to conduct thorough and meaningful assessments of their synthesized compounds, from initial screening to mechanistic elucidation.

Part 1: Foundational Screening - Assessing Antimicrobial and Anticancer Activity

The initial phase of evaluation focuses on broad-spectrum screening to identify promising lead compounds. This typically involves assessing the general antimicrobial and cytotoxic effects of the acetohydrazide derivatives.

Antimicrobial Susceptibility Testing

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Hydrazide-hydrazone derivatives have shown considerable promise in this area.[5][6][7][8] The primary method for quantifying the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC).[9][10][11][12]

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[10][11] This quantitative measure allows for a direct comparison of the potency of different compounds and is a critical parameter in the early assessment of potential antibiotics. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[9][13]

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis compound_prep Prepare stock solutions of acetohydrazide compounds serial_dilution Perform serial dilutions of compounds in 96-well plate compound_prep->serial_dilution inoculum_prep Prepare standardized microbial inoculum inoculation Inoculate wells with microbial suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at optimal temperature and time inoculation->incubation visual_insp Visually inspect for turbidity (growth) incubation->visual_insp mic_det Determine MIC: Lowest concentration with no visible growth visual_insp->mic_det

Caption: Workflow for MIC determination using the broth microdilution method.

  • Preparation of Reagents and Microorganisms:

    • Prepare stock solutions of the test acetohydrazide compounds (typically in DMSO).

    • Culture the desired bacterial or fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Standardize the microbial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Procedure (in a 96-well microtiter plate):

    • Add 100 µL of sterile broth to each well.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.[4]

    • The final volume in each well should be 100 µL after dilution.

    • Inoculate each well with 5 µL of the standardized microbial suspension.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually assess the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

In Vitro Cytotoxicity Screening

Many hydrazone derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[1][3][14][15][16] The initial step in evaluating the anticancer potential of acetohydrazide compounds is to determine their cytotoxicity against a panel of cancer cell lines.

Cell viability assays are employed to measure the dose-dependent effect of a compound on a cell population. Assays like the MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[17][18] A reduction in metabolic activity is correlated with cell death or a decrease in cell proliferation. These assays are crucial for determining the 50% inhibitory concentration (IC₅₀) of a compound, a key measure of its potency.

G cluster_prep Preparation cluster_assay Cell Treatment & Viability Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with compound dilutions and incubate cell_seeding->treatment compound_prep Prepare serial dilutions of acetohydrazide compounds compound_prep->treatment add_reagent Add MTT or XTT reagent treatment->add_reagent incubation Incubate to allow formazan formation add_reagent->incubation solubilization Solubilize formazan crystals (for MTT assay) incubation->solubilization MTT only read_absorbance Measure absorbance with a microplate reader incubation->read_absorbance solubilization->read_absorbance calc_ic50 Calculate IC50 value read_absorbance->calc_ic50

Caption: General workflow for determining IC50 values using MTT or XTT assays.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the acetohydrazide compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[19]

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Compound MCF-7 IC₅₀ (µM) PC-3 IC₅₀ (µM) A549 IC₅₀ (µM)
Compound A15.2 ± 1.825.4 ± 2.132.1 ± 3.5
Compound B8.7 ± 0.912.5 ± 1.318.9 ± 2.0
Doxorubicin0.8 ± 0.11.1 ± 0.21.5 ± 0.3
Note: Data are representative and should be determined experimentally.

Part 2: Mechanistic Elucidation - Unraveling the Mode of Action

Once promising compounds have been identified, the next crucial step is to investigate their mechanism of action. For anticancer agents, this often involves determining whether the compound induces apoptosis (programmed cell death).

Apoptosis Induction Assays

Apoptosis is a key mechanism by which many chemotherapeutic agents exert their effects. Hallmarks of apoptosis include caspase activation and DNA fragmentation.[20][21][22]

  • Caspase Activity: Caspases are a family of proteases that play a central role in executing the apoptotic program.[22] Measuring the activity of key executioner caspases, such as caspase-3, provides direct evidence of apoptosis induction.[23][24][25]

  • DNA Fragmentation: A late-stage event in apoptosis is the cleavage of genomic DNA into internucleosomal fragments, which can be visualized as a characteristic "ladder" on an agarose gel.[20][21][22][26]

  • Cell Lysis:

    • Treat cells with the acetohydrazide compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

    • Harvest the cells and lyse them using a chilled lysis buffer on ice.[27]

  • Fluorometric Assay:

    • In a 96-well black plate, add the cell lysate to a reaction buffer containing a specific caspase-3 substrate (e.g., DEVD-AMC).[25][27]

    • Incubate at 37°C for 1-2 hours, protected from light.[25]

    • Activated caspase-3 in the lysate will cleave the substrate, releasing the fluorescent AMC molecule.[25]

  • Data Analysis:

    • Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[25]

    • Quantify the increase in fluorescence relative to untreated control cells.

  • DNA Extraction:

    • Treat cells with the test compound as described above.

    • Harvest the cells and extract genomic DNA using a suitable kit or a standard phenol-chloroform extraction protocol.

  • Agarose Gel Electrophoresis:

    • Load the extracted DNA onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization:

    • Visualize the DNA fragments under UV light.

    • Apoptotic cells will show a characteristic ladder-like pattern of DNA fragments in multiples of 180-200 base pairs.[22][26]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Acetohydrazide Compound mitochondrion Mitochondrion compound->mitochondrion Induces Stress death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 (Executioner) caspase8->caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) caspase3->apoptosis

Caption: Simplified overview of apoptosis pathways potentially activated by acetohydrazide compounds.

Part 3: In Silico Evaluation - Predicting Drug-Likeness

Computational methods are invaluable for prioritizing compounds and predicting their potential as drug candidates before committing to more extensive and costly experimental work.[28][29][30]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site.[31][32][33][34]

By simulating the interaction between an acetohydrazide derivative and its putative biological target (e.g., a bacterial enzyme or a protein involved in cancer progression), molecular docking can provide insights into the binding mode and affinity. This information is crucial for structure-activity relationship (SAR) studies and for optimizing the lead compound's structure.

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Draw the 2D structure of the acetohydrazide compound and convert it to a 3D structure, followed by energy minimization.

  • Docking Simulation:

    • Define the binding site (active site) on the receptor.

    • Use docking software (e.g., AutoDock, Glide, MOE) to dock the ligand into the defined binding site.[34]

    • The software will generate multiple binding poses and score them based on binding energy.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

    • Compare the docking scores and binding modes of different derivatives to understand SAR.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of a drug's success in clinical trials.[35]

Early in silico prediction of ADMET properties can help identify compounds with potential liabilities, such as poor oral bioavailability or high toxicity, allowing for their early deselection or modification.[29][30] Various computational models and software can predict these properties based on the compound's chemical structure.

  • Absorption: Lipinski's Rule of Five, aqueous solubility, intestinal absorption.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Susceptibility to cytochrome P450 enzymes.

  • Excretion: Prediction of renal clearance.

  • Toxicity: Prediction of mutagenicity, carcinogenicity, and cardiotoxicity.

Conclusion

The biological evaluation of acetohydrazide compounds is a multi-faceted process that requires a systematic and logical approach. This guide provides a foundational framework, from initial broad-spectrum screening for antimicrobial and anticancer activity to more detailed mechanistic studies and in silico predictions. By integrating these experimental protocols and computational tools, researchers can efficiently identify and characterize promising acetohydrazide derivatives with therapeutic potential, accelerating their journey from the laboratory to clinical development.

References

Application Notes and Protocols for High-Throughput Screening of 2-(3-Chloro-4-fluoroanilino)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 2-(3-Chloro-4-fluoroanilino)acetohydrazide scaffold represents a promising starting point for the discovery of novel therapeutic agents. This assertion is grounded in the well-documented biological activities of its constituent pharmacophores. The anilino moiety is a cornerstone of numerous kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in oncology.[1][2] Concurrently, the hydrazide functional group is a versatile synthon, integral to a wide array of compounds demonstrating antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4]

Given this dual potential, a comprehensive high-throughput screening (HTS) strategy is warranted to elucidate the biological activities of a library of this compound analogs. This document outlines detailed protocols for a multi-pronged HTS campaign designed to identify compounds with potential kinase inhibitory, antibacterial, and apoptosis-inducing activities. The proposed assays are robust, scalable, and incorporate stringent validation metrics to ensure data integrity.

A Multi-Faceted HTS Workflow for Comprehensive Profiling

A logical and efficient screening cascade is crucial for the successful identification and validation of bioactive compounds. The following workflow is proposed for the characterization of this compound analogs.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Screening cluster_2 Lead Optimization Compound Library Compound Library Kinase Inhibition Assay (FP) Kinase Inhibition Assay (FP) Compound Library->Kinase Inhibition Assay (FP) Primary Screen 1 Antibacterial Assay (Resazurin) Antibacterial Assay (Resazurin) Compound Library->Antibacterial Assay (Resazurin) Primary Screen 2 Dose-Response Analysis Dose-Response Analysis Kinase Inhibition Assay (FP)->Dose-Response Analysis Antibacterial Assay (Resazurin)->Dose-Response Analysis Apoptosis Assay (Caspase-Glo) Apoptosis Assay (Caspase-Glo) Dose-Response Analysis->Apoptosis Assay (Caspase-Glo) Mechanism of Action Validated Hits Validated Hits Apoptosis Assay (Caspase-Glo)->Validated Hits

Figure 1: Proposed HTS workflow for this compound analogs.

Primary HTS Assay I: Kinase Inhibition Profiling

Rationale for Kinase Targeting

The anilino-quinazoline and anilino-pyrimidine scaffolds are integral to a multitude of approved kinase inhibitors. These moieties typically occupy the ATP-binding pocket of the kinase, forming key hydrogen bond interactions with the hinge region.[5] The structural similarity of the 2-(3-Chloro-4-fluoroanilino) moiety suggests a high probability of interaction with kinase targets. Therefore, a primary screen against a representative kinase, such as EGFR, is a logical starting point.

Assay Principle: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a homogeneous assay format well-suited for HTS, offering a simple "mix-and-read" protocol.[6] The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

In this kinase assay, a fluorescently labeled peptide substrate (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in a low FP signal. Upon phosphorylation by the kinase, the tracer is recognized and bound by a phospho-specific antibody, forming a large complex that tumbles slowly and yields a high FP signal. An inhibitor of the kinase will prevent phosphorylation of the tracer, leaving it unbound and resulting in a low FP signal.

FP_Kinase_Assay cluster_0 No Inhibition cluster_1 Inhibition Kinase Kinase Phosphorylated Peptide Phosphorylated Peptide Kinase->Phosphorylated Peptide Phosphorylation Inactive Kinase Inactive Kinase Kinase->Inactive Kinase Fluorescent Peptide Fluorescent Peptide Fluorescent Peptide->Phosphorylated Peptide ATP ATP ATP->Phosphorylated Peptide Large Complex Large Complex (Slow Tumbling) High FP Phosphorylated Peptide->Large Complex Antibody Antibody Antibody->Large Complex Inhibitor Inhibitor Inhibitor->Inactive Kinase Unbound Peptide Unbound Fluorescent Peptide (Fast Tumbling) Low FP

Figure 2: Principle of the Fluorescence Polarization (FP) kinase inhibition assay.

Detailed Protocol: FP-Based EGFR Kinase Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • Recombinant human EGFR kinase (Promega, V3831 or similar)[7]

  • Fluorescein-labeled peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Phospho-tyrosine specific antibody

  • ATP

  • Assay Buffer: 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT[8]

  • Stop/Detection Buffer: Assay buffer containing EDTA and the phospho-tyrosine antibody.

  • 384-well, low-volume, non-binding surface microplates

  • Compound library plates with this compound analogs dissolved in DMSO.

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and controls (DMSO for negative control, a known EGFR inhibitor like staurosporine for positive control) into the assay plate.

  • Enzyme Addition: Add 5 µL of EGFR kinase solution (final concentration determined by enzyme titration, typically in the low nM range) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a solution containing the fluorescent peptide substrate and ATP (at its Km concentration) to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of the Stop/Detection buffer to each well.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes to allow for antibody binding.

  • Plate Reading: Read the fluorescence polarization on a suitable plate reader.

Data Analysis:

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (FP_compound - FP_pos_ctrl) / (FP_neg_ctrl - FP_pos_ctrl))

Where:

  • FP_compound is the fluorescence polarization of the test compound.

  • FP_pos_ctrl is the average fluorescence polarization of the positive control (e.g., staurosporine).

  • FP_neg_ctrl is the average fluorescence polarization of the negative control (DMSO).

Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for dose-response analysis.

Primary HTS Assay II: Antibacterial Activity Screening

Rationale for Antibacterial Screening

The hydrazide moiety is a well-established pharmacophore in numerous antibacterial agents.[3] Therefore, it is prudent to screen the this compound library for antibacterial activity. A whole-cell based assay is preferred for primary screening as it simultaneously assesses compound permeability and activity against cellular targets in their native context.[9]

Assay Principle: Resazurin-Based Viability Assay

The resazurin reduction assay is a simple, robust, and sensitive method for determining cell viability.[10] Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. The fluorescence intensity is directly proportional to the number of viable cells. A decrease in fluorescence indicates inhibition of bacterial growth.

Detailed Protocol: Antibacterial Assay against Staphylococcus aureus

This protocol is designed for a 384-well plate format.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Resazurin sodium salt solution (1 mg/mL in PBS)

  • 384-well clear-bottom, black-walled microplates

  • Compound library plates.

Procedure:

  • Bacterial Culture Preparation: Inoculate CAMHB with S. aureus and incubate until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.5). Dilute the culture to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Plating: Dispense 50 nL of test compounds and controls (DMSO for negative control, a known antibiotic like vancomycin for positive control) into the assay plate.

  • Bacterial Inoculation: Add 50 µL of the diluted bacterial culture to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Resazurin Addition: Add 5 µL of resazurin solution to each well.

  • Incubation: Incubate the plates at 37°C for 1-4 hours, or until a color change from blue to pink is observed in the negative control wells.

  • Plate Reading: Read the fluorescence (Excitation: 560 nm, Emission: 590 nm) on a suitable plate reader.

Data Analysis:

Calculate the percent growth inhibition for each compound: % Inhibition = 100 * (1 - (RFU_compound - RFU_pos_ctrl) / (RFU_neg_ctrl - RFU_pos_ctrl))

Where:

  • RFU_compound is the relative fluorescence units of the test compound.

  • RFU_pos_ctrl is the average RFU of the positive control (vancomycin).

  • RFU_neg_ctrl is the average RFU of the negative control (DMSO).

Hits are selected based on a predefined inhibition threshold (e.g., >80%) for further dose-response studies to determine the Minimum Inhibitory Concentration (MIC).

Assay Validation: Ensuring Data Quality with the Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11] It reflects the separation between the signals of the positive and negative controls relative to their variability. A robust assay will have a large separation and low variability, resulting in a high Z'-factor.

Z'-Factor Calculation

The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

Where:

  • SD_pos_ctrl and SD_neg_ctrl are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos_ctrl and Mean_neg_ctrl are the means of the positive and negative controls, respectively.

Interpretation of Z'-Factor Values
Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls with low variability. Ideal for HTS.[12]
0 to 0.5AcceptableThe assay may be acceptable, but optimization is recommended.[12]
< 0UnacceptableSignificant overlap between control signals, making the assay unreliable for screening.[12]

An assay should be validated by running multiple plates with only positive and negative controls to ensure the Z'-factor is consistently within an acceptable range before commencing the full screen.[13]

Confirmatory Assay: Apoptosis Induction

Rationale

Many kinase inhibitors and some classes of antibiotics exert their cytotoxic effects by inducing apoptosis.[14] A secondary assay to measure apoptosis can therefore serve to confirm the mechanism of action of hits identified in the primary screens.

Assay Principle: Caspase-3/7 Activity

The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[14] The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activity of these caspases. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.

Protocol Summary: Caspase-Glo® 3/7 Assay

This assay is typically performed in a cell-based format.

  • Seed cells in a 384-well white-walled plate and incubate to allow for cell attachment.

  • Treat the cells with the hit compounds at various concentrations for a predetermined time (e.g., 24 hours).

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

An increase in luminescence compared to untreated cells indicates the induction of apoptosis.

Conclusion

The proposed multi-assay HTS platform provides a comprehensive strategy for the initial characterization of this compound analogs. By employing robust and validated primary screens for kinase inhibition and antibacterial activity, followed by a confirmatory apoptosis assay, this approach enables the efficient identification of promising lead compounds for further development. The detailed protocols and data analysis guidelines provided herein are intended to facilitate the successful implementation of this screening campaign.

References

Application Notes and Protocols for the Preclinical Evaluation of 2-(3-Chloro-4-fluoroanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-CF-2370447

Abstract: This document provides a comprehensive technical guide for the in vitro and in vivo evaluation of 2-(3-Chloro-4-fluoroanilino)acetohydrazide, a novel compound with potential therapeutic applications. The structural motifs, specifically the chloro-fluoro-anilino group, suggest a potential for kinase inhibition, a mechanism central to modern oncology. Hydrazide and hydrazone derivatives are also a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties.[1][2][3] This guide presents a logical, tiered approach to systematically characterize the compound's biological activity, beginning with cell-based assays to determine cytotoxicity and mechanism of action, and culminating in a validated animal model to assess efficacy.

Section 1: Foundational Rationale and Strategic Workflow

The journey of a candidate compound from bench to potential clinical application requires a rigorous and logically structured evaluation. For this compound, the chemical structure provides the initial hypothesis: potential anticancer activity. The anilino moiety is a common feature in ATP-competitive kinase inhibitors, while the acetohydrazide backbone is a versatile scaffold found in many biologically active agents.[3][4]

Our evaluation strategy is therefore designed to first confirm cytotoxic activity against cancer cells, then elucidate the underlying mechanism, and finally, test for efficacy in a preclinical in vivo model. This workflow ensures that resources are committed to in vivo studies only after compelling in vitro data has been generated.

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Evaluation vitro_start Compound Synthesis & QC cytotoxicity Cell Viability Assay (MTT/XTT) vitro_start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle target Mechanism of Action (e.g., Kinase Profiling) apoptosis->target cell_cycle->target vivo_start Xenograft Model Development target->vivo_start Promising In Vitro Data efficacy Efficacy & Toxicity Study vivo_start->efficacy pk_pd Pharmacokinetics/ Pharmacodynamics efficacy->pk_pd vivo_end Data Analysis & Go/No-Go Decision pk_pd->vivo_end

Figure 1: High-level strategic workflow for the evaluation of this compound.

Section 2: In Vitro Evaluation Protocols

The initial phase of testing is designed to answer fundamental questions: Does the compound affect cancer cell viability? If so, through what mechanism?

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity.[5] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The quantity of formazan is directly proportional to the number of metabolically active, viable cells, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.[6]

Detailed Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in serum-free medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "vehicle control" (DMSO equivalent to the highest concentration) and "untreated control" (medium only).

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[7]

    • Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[8]

    • Incubate for 3-4 hours at 37°C, protecting the plate from light.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5][7]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570-590 nm using a microplate reader.[8]

Data Presentation:

Compound Concentration (µM)Absorbance (OD 590nm)% Viability (Normalized)
0 (Vehicle Control)1.250100%
0.11.21096.8%
11.05084.0%
100.63050.4%
500.21016.8%
1000.15012.0%

Table 1: Example data output from an MTT assay. The IC50 is determined by plotting % Viability vs. Concentration.

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

Scientific Rationale: A key mechanism of effective anticancer agents is the induction of apoptosis, or programmed cell death. An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[9] Co-staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[11]

Detailed Protocol:

  • Cell Treatment:

    • Seed 1-2 x 10^6 cells in a 6-well plate and incubate overnight.

    • Treat cells with this compound at its determined IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting and Washing:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize.[9]

    • Centrifuge the combined cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting a 10X stock with distilled water.[11]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL stock).[10]

    • Incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the samples immediately on a flow cytometer. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin emission signal detector (FL2) for PI.[10]

Data Presentation:

PopulationDescriptionExpected Result (Treated)
Lower Left (Annexin V-/PI-)Viable CellsDecreased %
Lower Right (Annexin V+/PI-)Early Apoptotic CellsIncreased %
Upper Right (Annexin V+/PI+)Late Apoptotic / Necrotic CellsIncreased %
Upper Left (Annexin V-/PI+)Necrotic Cells (artifact)Minimal %

Table 2: Interpretation of Annexin V/PI flow cytometry data.

Cell Cycle Analysis

Scientific Rationale: Many cytotoxic agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M). Analyzing the DNA content of a cell population allows for the determination of the distribution of cells across these phases.[13] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[14] Flow cytometry can then be used to generate a histogram, where cells in G0/G1 have 2n DNA content, cells in G2/M have 4n, and cells in S phase have an intermediate amount.[14]

Detailed Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells as described in the apoptosis protocol (Section 2.2, Step 1).

    • Harvest approximately 1 x 10^6 cells by trypsinization and centrifugation.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]

    • Incubate at 4°C for at least 30 minutes (can be stored at -20°C for weeks).[13][15]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the pellet with PBS to remove residual ethanol.

    • Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[15] RNase treatment is essential to prevent staining of double-stranded RNA.[14]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 20,000 events.

    • Use software (e.g., ModFit, FlowJo) to model the cell cycle phases from the DNA content histogram.[15]

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Untreated Control65%20%15%<2%
Vehicle Control64%21%15%<2%
Compound (IC50)25%15%60%10%

Table 3: Example data showing G2/M phase arrest and an increase in the sub-G1 apoptotic population after treatment.

Section 3: Mechanistic Insight - Potential Target Pathways

Scientific Rationale: The 3-chloro-4-fluoroanilino structure is a known pharmacophore in inhibitors of key signaling kinases like EGFR and B-Raf.[16][17] These kinases are central components of pathways like the Ras/Raf/MAPK cascade, which regulates cell proliferation, survival, and differentiation.[18] Aberrant activation of this pathway is a hallmark of many cancers.[19] Investigating the effect of our compound on these pathways is a logical next step.

G EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos P Ras Ras Grb2_Sos->Ras B_Raf B-Raf Ras->B_Raf MEK MEK1/2 B_Raf->MEK P ERK ERK1/2 MEK->ERK P Nucleus Nucleus ERK->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation Inhibitor Potential Inhibition by This compound Inhibitor->EGFR Inhibitor->B_Raf

References

Application Notes and Protocols for the Purification of Synthesized 2-(3-Chloro-4-fluoroanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 2-(3-Chloro-4-fluoroanilino)acetohydrazide, a key intermediate in contemporary drug discovery and development. Addressing the critical need for high-purity compounds in research and pharmaceutical applications, this document outlines robust methodologies for the removal of common process-related impurities. The core focus is on two primary, field-proven techniques: optimized recrystallization and preparative column chromatography. For each method, we delve into the underlying chemical principles, provide step-by-step, reproducible protocols, and offer expert insights into troubleshooting and optimization. This guide is designed to equip researchers, medicinal chemists, and process development scientists with the practical knowledge to consistently achieve high levels of purity for this important molecular scaffold.

Introduction: The Imperative for Purity

This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps, alter biological activity, and compromise the integrity of research data. Therefore, rigorous purification is not merely a recommendation but a prerequisite for its effective use.

The synthesis of this compound typically proceeds through a two-step sequence, which informs the potential impurity profile of the crude product.

Plausible Synthetic Route and Anticipated Impurities

A common and logical synthetic pathway commences with the N-alkylation of 3-chloro-4-fluoroaniline with an ethyl chloroacetate, followed by hydrazinolysis of the resultant ester intermediate.

  • Step 1: Synthesis of Ethyl 2-((3-chloro-4-fluorophenyl)amino)acetate. 3-chloro-4-fluoroaniline is reacted with ethyl chloroacetate in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Step 2: Synthesis of 2-((3-chloro-4-fluorophenyl)amino)acetohydrazide. The intermediate ester is then reacted with hydrazine hydrate to yield the desired product.[1][2]

Based on this synthetic route, the following impurities are commonly encountered in the crude product:

  • Unreacted Starting Materials:

    • 3-Chloro-4-fluoroaniline

    • Ethyl 2-((3-chloro-4-fluorophenyl)amino)acetate

    • Hydrazine hydrate

  • Byproducts from Side Reactions:

    • Di-acylated hydrazine species

    • Products of hydrolysis

A thorough understanding of these potential contaminants is essential for devising an effective purification strategy.

Strategic Approach to Purification

The choice of purification technique is dictated by the physicochemical properties of this compound and its impurities, including solubility, polarity, and thermal stability.[3] This guide will focus on recrystallization as the primary method for bulk purification and column chromatography for achieving the highest purity levels or for purifying smaller quantities.

Purification_Workflow Crude_Product Crude Synthesized This compound Recrystallization Recrystallization (Bulk Purification) Crude_Product->Recrystallization Primary Route Column_Chromatography Column Chromatography (High Purity) Crude_Product->Column_Chromatography Direct Route for Small Scale Purity_Analysis Purity Analysis (HPLC, NMR, LC-MS) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Purity_Analysis->Column_Chromatography Further Purification Required Pure_Product Pure Product (>99%) Purity_Analysis->Pure_Product Meets Specification

Caption: General purification workflow for this compound.

Method 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds.[4] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Rationale for Solvent Selection

The choice of solvent is paramount for successful recrystallization. An ideal solvent should:

  • Dissolve the target compound sparingly at room temperature but have high solubility at its boiling point.

  • Not react with the target compound.

  • Have a boiling point that is not excessively high, to allow for easy removal.

  • Dissolve impurities well at both low and high temperatures, or not at all.

For this compound, a polar protic solvent such as ethanol or a mixture of ethanol and water is often a suitable choice.

Protocol for Recrystallization from Ethanol/Water

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of 95% ethanol. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Table 1: Troubleshooting Common Recrystallization Issues

IssuePotential CauseSolution
Oiling OutThe compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Add more solvent, or switch to a lower-boiling point solvent system.
No Crystal FormationThe solution is not sufficiently saturated, or nucleation is slow.Scratch the inside of the flask with a glass rod, add a seed crystal, or cool for a longer period.
Low RecoveryToo much solvent was used, or the compound is significantly soluble in the cold solvent.Reduce the initial amount of solvent. Concentrate the mother liquor and cool again to obtain a second crop of crystals.

Method 2: Column Chromatography

For achieving the highest purity, or when dealing with impurities that have similar solubility profiles to the product, column chromatography is the method of choice.[3] This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.

Principles of Separation

For this compound, a normal-phase chromatography setup using silica gel as the stationary phase is effective. The separation is based on polarity:

  • More polar compounds will have a stronger interaction with the polar silica gel and will elute more slowly.

  • Less polar compounds will have weaker interactions and will elute more quickly.

The mobile phase (eluent) is a solvent or a mixture of solvents. By gradually increasing the polarity of the eluent (gradient elution), compounds with increasing polarity can be sequentially eluted from the column.

Column_Chromatography_Workflow Start Crude Product Dissolved in Minimal Solvent Load_Sample Load Sample onto Column Start->Load_Sample Slurry_Packing Prepare Silica Gel Slurry and Pack Column Slurry_Packing->Load_Sample Elution Elute with Solvent Gradient (e.g., Hexane:Ethyl Acetate) Load_Sample->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Identify Pure Fractions Solvent_Removal Remove Solvent under Reduced Pressure Combine_Pure->Solvent_Removal Pure_Product Highly Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for purification by column chromatography.

Protocol for Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Loading the Sample: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 n-hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 n-hexane:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 2: Typical Eluent Systems for Hydrazide Purification

Eluent SystemPolarityTypical Application
n-Hexane / Ethyl AcetateLow to MediumSeparating moderately polar compounds. The ratio is adjusted to achieve optimal separation.
Dichloromethane / MethanolMedium to HighFor more polar hydrazides and impurities.

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can detect trace impurities. A reverse-phase C18 column with a water/acetonitrile gradient is a common setup.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Table 3: Comparison of Analytical Methods for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.[5]Provides detailed structural information based on the magnetic properties of atomic nuclei.[5]Separation of volatile compounds followed by mass-based detection.[5]
Typical Purity (%) ≥99.5%[5]Qualitative and quantitative assessment.>98%[5]
Advantages High resolution, suitable for non-volatile compounds.[5]Provides unambiguous structure confirmation.[5]High sensitivity and allows for impurity identification.[5]
Limitations Requires reference standards for impurity identification.Lower sensitivity compared to chromatographic methods.[5]Limited to volatile and thermally stable compounds.

Conclusion

The successful purification of this compound is a critical step in its application in research and development. By carefully selecting and optimizing either recrystallization for bulk purification or column chromatography for achieving high purity, researchers can obtain material of the required quality. The protocols and insights provided in this guide offer a robust framework for achieving consistent and reproducible results.

References

Application Note: Formulation of 2-(3-Chloro-4-fluoroanilino)acetohydrazide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the formulation of 2-(3-chloro-4-fluoroanilino)acetohydrazide (CAS 2370-44-7), a compound of interest for biological screening. Given that hydrazide derivatives are a prominent class in medicinal chemistry, obtaining reliable and reproducible data is critically dependent on a robust and well-characterized formulation.[1][2] This document outlines a step-by-step methodology, moving from initial physicochemical assessment to the preparation of stable, assay-ready solutions. The protocols herein are designed to establish a self-validating system, ensuring that observed biological effects are attributable to the compound, not formulation artifacts.

Introduction: The Formulation Imperative

The journey from a novel chemical entity to a validated biological hit is fraught with potential pitfalls, many of which originate from suboptimal compound formulation. Poor solubility, instability, and vehicle-induced artifacts can mask true activity or generate false positives, leading to wasted resources.[3][4] For anilino and hydrazide-containing compounds, which often exhibit limited aqueous solubility, a systematic approach to formulation is not merely recommended; it is essential for the integrity of any screening campaign.[5][6]

This application note serves as an expert guide for researchers, providing not just protocols, but the scientific rationale behind them. Our objective is to empower scientists to develop a formulation that is:

  • Soluble: Ensuring the compound remains in solution at the highest tested concentration.

  • Stable: Maintaining compound integrity throughout the experiment.

  • Inert: Utilizing a vehicle that does not interfere with the biological assay.

  • Reproducible: Guaranteeing consistency across multiple experiments.

Compound Characterization: The Starting Point

Before any formulation work begins, a thorough understanding of the compound's known physicochemical properties is crucial.[7] This data informs the initial strategy for solubilization and handling.

PropertyValueSource(s)
CAS Number 2370-44-7[8][9]
Molecular Formula C₈H₉ClFN₃O[9]
Molecular Weight 217.63 g/mol [9]
Appearance Solid (predicted)-
Melting Point 99-100 °C[8]
Predicted logP 2.1 (for parent aniline)[10]
Aqueous Solubility Not experimentally determined; predicted to be low.[5][6]

The lack of empirical solubility data for this compound necessitates an experimental determination as the first critical step. The predicted lipophilicity (logP > 2) of the parent aniline suggests that achieving solubility in purely aqueous media will be challenging.[10]

The Formulation Workflow: A Strategic Overview

A systematic workflow ensures that all critical parameters are evaluated before committing to a final formulation for large-scale screening. The following workflow is recommended.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Solution Preparation cluster_2 Phase 3: Assay Implementation A Compound Receipt & Physicochemical Data Review B Protocol 1: Aqueous Solubility Assessment (Kinetic Turbidimetry) A->B Low predicted solubility C Select Primary Solvent (Default: DMSO) B->C Solubility < Target Conc. D Protocol 2: Prepare High-Concentration Stock Solution (e.g., 10-50 mM) C->D E Protocol 3: Formulation Stability Assessment (Freeze-Thaw & Bench-Top) D->E Confirm integrity F Determine Max Vehicle % for Biological Assay E->F Compound is stable G Prepare Working Solutions & Assay Plates F->G H Execute Assay with Appropriate Vehicle Controls G->H

Caption: Recommended workflow for developing a robust compound formulation.

Protocol 1: Kinetic Aqueous Solubility Assessment

Objective: To determine the kinetic solubility of the compound in the primary assay buffer. This is a high-throughput method that informs the maximum achievable concentration without precipitation when diluting from a DMSO stock.[11][12]

Principle: The compound is first dissolved in DMSO. Serial dilutions are then made into the aqueous assay buffer. The onset of precipitation is measured by an increase in turbidity (light scattering), typically using a plate reader.[13]

Methodology:

  • Prepare a 10 mM Stock: Accurately weigh ~2.2 mg of this compound and dissolve it in 1 mL of 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution using vortexing and brief sonication if necessary.

  • Prepare Dilution Plate: In a 96-well clear-bottom plate, add 100 µL of assay buffer (e.g., PBS, pH 7.4) to wells A2-A12 and B1-B12.

  • Create DMSO Dilutions: Add 20 µL of 100% DMSO to well A1. Add 10 µL of the 10 mM compound stock to well B1.

  • Serial Dilution:

    • Transfer 10 µL from well B1 to A2. Mix thoroughly by pipetting. This creates a 1:11 dilution.

    • Continue this serial dilution process across the plate (A2 to A3, A3 to A4, etc.), creating a concentration gradient.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (turbidity) of the plate at a wavelength where the compound does not absorb, typically between 500-700 nm.

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only controls (Row A).

Protocol 2: Preparation of Stock and Working Solutions

Objective: To prepare a high-concentration stock solution in an appropriate organic solvent and create assay-ready working solutions.

Rationale for DMSO: Dimethyl sulfoxide (DMSO) is the universal solvent for primary screening due to its high solubilizing power for a wide range of organic molecules.[14] However, it is critical to limit its final concentration in assays, as DMSO can induce cellular stress, impact membrane permeability, and exhibit direct biological effects at concentrations typically above 1%.[15][16][17] For sensitive cell lines or long-term assays, the final concentration should be kept at or below 0.1%.[18]

Methodology:

  • Master Stock Solution (10 mM in 100% DMSO):

    • Weighing: On an analytical balance, accurately weigh a target of 2.18 mg of the compound into a sterile, amber glass vial. Record the exact weight.

    • Solvent Addition: Based on the exact weight, calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

      • Volume (µL) = (Weight (mg) / 217.63 g/mol ) * 100,000

    • Dissolution: Add the calculated volume of DMSO. Cap the vial securely. Vortex for 1-2 minutes. If particulates remain, sonicate in a water bath for 5-10 minutes. Visually inspect against a light source to ensure complete dissolution.

    • Storage: Store the master stock at -20°C or -80°C, protected from moisture. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

  • Intermediate and Working Solutions:

    • Serial Dilution: All subsequent dilutions should be performed using the same batch of 100% DMSO to create intermediate stocks.

    • Final Dilution: The final dilution into the aqueous assay medium should be done rapidly and with vigorous mixing to minimize precipitation (the "plunge" method). For example, adding 1 µL of a 10 mM DMSO stock to 99 µL of assay buffer yields a 100 µM working solution with 1% DMSO.

Vehicle Selection and the Centrality of Controls

The choice of solvent (vehicle) is a critical experimental parameter. While DMSO is the default, its concentration must be validated for each specific assay and cell type.

VehicleTypical Max Assay Conc.ProsCons & Considerations
DMSO 0.1% - 1.0%High solubilizing power; miscible with water.Can be cytotoxic or have off-target effects.[15][16][17] Final concentration must be kept constant across all wells.
Ethanol 0.1% - 1.0%Good solvent for moderately polar compounds.Can induce cellular stress; more volatile than DMSO.
Co-solvents VariableCan improve solubility for highly challenging compounds.May have their own biological effects; requires complex vehicle controls.[19][20][21]
Formulation Excipients VariableCan enable in vivo studies (e.g., Tween®, PEG, cyclodextrins).[22]Not typically used for primary in vitro screening due to complexity and potential for assay interference.[21]

The Non-Negotiable Vehicle Control: Every experiment must include a control group that is treated with the exact same concentration of the vehicle (e.g., 0.5% DMSO in assay media) as the compound-treated groups. This allows for the unequivocal differentiation between compound-specific effects and vehicle-induced artifacts.[18]

G node_action node_action start Is compound soluble in assay buffer at target conc.? action1 Use aqueous stock. Proceed to assay. start->action1 Yes action2 Prepare DMSO stock. Calculate final DMSO %. start->action2 No node1 Is final DMSO conc. >0.5-1%? action3 Proceed to assay. Use consistent DMSO % for all treatments, including vehicle control. node1->action3 No action4 Reduce stock concentration or investigate co-solvents (e.g., PEG, cyclodextrin). Re-validate vehicle effects. node1->action4 Yes node2 Is the formulation stable? node2->action3 Yes action5 Reformulate or establish fresh preparation protocol for each experiment. node2->action5 No action2->node1 action3->node2

Caption: Decision tree for selecting an appropriate formulation vehicle.

Protocol 3: Formulation Stability Assessment

Objective: To ensure the compound remains chemically stable and soluble in the stock solution under typical storage and handling conditions.

A. Freeze-Thaw Stability:

  • Prepare a 1 mM solution of the compound in 100% DMSO.

  • Measure the initial concentration (T=0) using a reliable analytical method (e.g., HPLC-UV or LC-MS).

  • Subject the sample to three freeze-thaw cycles: freeze at -20°C for at least 12 hours, then thaw to room temperature.

  • After the third cycle, re-measure the concentration.

  • Acceptance Criteria: Recovery should be >95% of the initial concentration, with no significant appearance of degradation peaks.

B. Short-Term (Bench-Top) Stability:

  • Using the same 1 mM stock, leave an aliquot on the lab bench at room temperature for a period that mimics the longest anticipated experimental setup time (e.g., 4, 8, or 24 hours).

  • Measure the concentration at the end of the period and compare it to the T=0 value.

  • Acceptance Criteria: Recovery should be >95% of the initial concentration.

Conclusion

The formulation of this compound, while straightforward, demands a systematic and evidence-based approach. By following the workflow and protocols detailed in this guide—beginning with a fundamental solubility assessment, preparing well-characterized stock solutions, validating stability, and employing rigorous vehicle controls—researchers can significantly enhance the quality and reliability of their biological data. This diligence is the foundation of trustworthy and reproducible science, ensuring that subsequent discoveries are built on a solid analytical footing.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-(3-Chloro-4-fluoroanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-(3-Chloro-4-fluoroanilino)acetohydrazide. As a Senior Application Scientist, I have compiled this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions. This resource is designed to help you navigate the common challenges encountered during this two-step synthesis, ultimately improving your reaction yields and product purity.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the N-alkylation of 3-chloro-4-fluoroaniline with ethyl chloroacetate to form the intermediate ester, ethyl 2-(3-chloro-4-fluoroanilino)acetate. This is followed by hydrazinolysis of the ester to yield the final acetohydrazide product.

Synthesis_Pathway A 3-Chloro-4-fluoroaniline C Ethyl 2-(3-chloro-4-fluoroanilino)acetate A->C N-alkylation B Ethyl chloroacetate B->C E This compound C->E Hydrazinolysis D Hydrazine hydrate D->E

Caption: Synthetic pathway for this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing a logical approach to problem-solving.

Step 1: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate (Ester Intermediate)

Q1: I am observing a low yield or no formation of the ester intermediate. What are the likely causes and how can I resolve this?

A low yield in the N-alkylation step often points to issues with reaction conditions or reagent quality. Here is a systematic approach to troubleshooting:

Troubleshooting Decision Tree:

Troubleshooting_Ester start Low/No Ester Yield reagent_quality Check Reagent Purity & Stoichiometry start->reagent_quality Potential Issue reaction_conditions Optimize Reaction Conditions start->reaction_conditions Potential Issue workup Review Work-up Procedure start->workup Potential Issue sub_reagent Aniline Purity? Ethyl Chloroacetate Fresh? Base Anhydrous? reagent_quality->sub_reagent sub_conditions Base Strength? Solvent Choice? Temperature/Time? reaction_conditions->sub_conditions sub_workup Product Loss during Extraction? workup->sub_workup solution_reagent Use freshly purified aniline. Use fresh ethyl chloroacetate. Ensure anhydrous conditions. sub_reagent->solution_reagent Solution solution_conditions Try a stronger base (e.g., NaH). Switch to a polar aprotic solvent (e.g., DMF). Increase temperature and reaction time. sub_conditions->solution_conditions Solution solution_workup Perform multiple extractions. Adjust pH during workup. sub_workup->solution_workup Solution

Caption: Troubleshooting workflow for low ester yield.

In-depth Explanation:

  • Reagent Quality: The purity of 3-chloro-4-fluoroaniline is crucial. Impurities can interfere with the reaction. Similarly, ethyl chloroacetate can degrade over time, so using a fresh bottle is advisable. The choice and quality of the base are also critical. Weaker bases like potassium carbonate (K₂CO₃) may require longer reaction times or higher temperatures, while stronger bases like sodium hydride (NaH) can be more effective but require strictly anhydrous conditions.[1]

  • Reaction Conditions:

    • Base and Solvent System: The combination of base and solvent significantly impacts the reaction rate. A common and effective system is potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[2] If the reaction is sluggish, switching to a stronger base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) can increase the rate of deprotonation of the aniline, thereby enhancing its nucleophilicity.[1]

    • Temperature and Reaction Time: N-alkylation of anilines can be slow. If you are running the reaction at room temperature with a mild base, consider increasing the temperature to 50-80°C and extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Additives: The addition of a catalytic amount of potassium iodide (KI) or a phase-transfer catalyst like tetrabutylammonium bromide (Bu₄NBr) can enhance the reaction rate by in-situ formation of the more reactive ethyl iodoacetate or by improving the solubility and reactivity of the reactants.[1]

Q2: My TLC analysis shows the formation of multiple products, and the desired ester is not the major spot. What could be the side products?

The most common side product in this reaction is the N,N-dialkylated aniline.

  • Minimizing Dialkylation:

    • Stoichiometry: Use a slight excess of the 3-chloro-4-fluoroaniline (e.g., 1.1 to 1.2 equivalents) relative to ethyl chloroacetate. This will ensure that the electrophile is the limiting reagent, reducing the likelihood of a second alkylation on the initially formed product.

    • Slow Addition: Add the ethyl chloroacetate dropwise to the reaction mixture containing the aniline and the base. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

Step 2: Hydrazinolysis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Q3: The conversion of the ester to the hydrazide is incomplete, or the yield is low. How can I improve this step?

Incomplete conversion during hydrazinolysis is a common issue that can often be resolved by optimizing the reaction conditions.

Troubleshooting Decision Tree:

Troubleshooting_Hydrazide start Low/No Hydrazide Yield reagent_quality Check Reagent Purity & Stoichiometry start->reagent_quality Potential Issue reaction_conditions Optimize Reaction Conditions start->reaction_conditions Potential Issue workup Review Work-up Procedure start->workup Potential Issue sub_reagent Hydrazine Hydrate Concentration? Molar Excess? reagent_quality->sub_reagent sub_conditions Solvent Choice? Temperature/Time? reaction_conditions->sub_conditions sub_workup Product Precipitation? Purification Loss? workup->sub_workup solution_reagent Use a higher concentration of hydrazine hydrate. Increase the molar excess of hydrazine hydrate. sub_reagent->solution_reagent Solution solution_conditions Use an alcohol solvent (e.g., ethanol). Increase reflux time. sub_conditions->solution_conditions Solution solution_workup Cool the reaction mixture to induce precipitation. Recrystallize from a suitable solvent. sub_workup->solution_workup Solution

Caption: Troubleshooting workflow for low hydrazide yield.

In-depth Explanation:

  • Hydrazine Hydrate: The concentration and molar excess of hydrazine hydrate are critical. A significant excess (typically 3-5 equivalents) is often used to drive the reaction to completion. Using a lower excess may result in incomplete conversion. The concentration of the aqueous hydrazine hydrate solution can also play a role.

  • Solvent and Temperature: The reaction is commonly carried out in an alcohol solvent, such as ethanol or methanol, under reflux.[3] The elevated temperature is necessary to achieve a reasonable reaction rate. Ensure that the reflux is maintained for a sufficient duration, which can range from a few hours to overnight. Monitor the disappearance of the starting ester by TLC.

  • Product Isolation: In many cases, the hydrazide product is less soluble in the reaction solvent than the starting ester and may precipitate out upon cooling. If the product does not precipitate, reducing the volume of the solvent under reduced pressure and then cooling the concentrated solution can induce crystallization. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.

Q4: I am observing impurities in my final hydrazide product. What are the possible side products and how can I purify my compound?

The primary impurity is likely unreacted starting ester. Other potential side products include those formed from the degradation of hydrazine at high temperatures.

  • Purification Strategies:

    • Recrystallization: This is the most common and effective method for purifying solid hydrazides. Ethanol is often a good choice of solvent. The principle is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.

    • Washing: If the product precipitates from the reaction mixture, washing the filtered solid with a cold solvent in which the starting ester is soluble (but the product is not) can help remove unreacted starting material.

Part 2: Frequently Asked Questions (FAQs)

Q5: What is a reliable starting protocol for the synthesis of ethyl 2-(3-chloro-4-fluoroanilino)acetate?

A robust starting point for the N-alkylation is as follows:

ParameterRecommended Condition
Reactants 3-chloro-4-fluoroaniline, Ethyl chloroacetate
Base Anhydrous Potassium Carbonate (K₂CO₃)
Solvent Anhydrous Dimethylformamide (DMF)
Molar Ratios Aniline : Ethyl Chloroacetate : K₂CO₃ = 1 : 1.2 : 1.5
Temperature 60-80 °C
Reaction Time 6-12 hours (monitor by TLC)

Experimental Protocol:

  • To a stirred solution of 3-chloro-4-fluoroaniline in anhydrous DMF, add anhydrous potassium carbonate.

  • Heat the mixture to 60-80 °C.

  • Add ethyl chloroacetate dropwise over 30 minutes.

  • Maintain the reaction at 60-80 °C and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Q6: What is a standard protocol for the hydrazinolysis step?

A general protocol for the conversion of the ester to the hydrazide is:

ParameterRecommended Condition
Reactant Ethyl 2-(3-chloro-4-fluoroanilino)acetate
Reagent Hydrazine hydrate (80-100%)
Solvent Ethanol or Methanol
Molar Ratio Ester : Hydrazine Hydrate = 1 : 5
Temperature Reflux (approx. 78 °C for ethanol)
Reaction Time 4-8 hours (monitor by TLC)

Experimental Protocol:

  • Dissolve the crude ethyl 2-(3-chloro-4-fluoroanilino)acetate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC for the disappearance of the starting ester.

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Q7: What are the key safety precautions I should take during this synthesis?

  • 3-Chloro-4-fluoroaniline: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Ethyl Chloroacetate: This is a lachrymator and should be handled in a fume hood.

  • Hydrazine Hydrate: Hydrazine is corrosive and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE. Avoid contact with skin and eyes.

  • Solvents: DMF, ethanol, and methanol are flammable. Ensure that heating is done using a heating mantle or oil bath with proper temperature control and no nearby ignition sources.

By following the guidance in this technical support center, you will be better equipped to optimize the synthesis of this compound, troubleshoot common issues, and achieve higher yields and purity in your experiments.

References

Overcoming challenges in the synthesis of acetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of acetohydrazide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile compounds. Acetohydrazides are crucial intermediates in the synthesis of numerous pharmaceuticals and bioactive molecules, prized for their role in forming heterocyclic rings and acting as linkers.[1][2][3] However, their synthesis is not without challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and characterization. Our goal is to equip you with the expertise to diagnose problems, optimize your reactions, and ensure the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction to form an acetohydrazide from an ester and hydrazine hydrate is giving a very low yield. What are the potential causes and how can I fix it?

Answer: Low yield is a common frustration, often stemming from several factors related to reaction conditions and reagent quality. Let's break down the likely culprits and solutions.

Potential Cause 1: Incomplete Reaction

The reaction between an ester and hydrazine hydrate, known as hydrazinolysis, is a nucleophilic acyl substitution. For this reaction to proceed to completion, several parameters must be optimized.

  • Insufficient Reaction Time or Temperature: Hydrazinolysis can be slow, especially with sterically hindered esters. While some reactions are complete in a few hours at reflux, others may require prolonged heating.[4][5]

  • Poor Reagent Quality: Hydrazine hydrate can degrade over time. It's crucial to use a fresh bottle or verify its concentration.[6] Similarly, ensure your starting ester is pure.

Solutions & Protocol:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting ester. This is the most reliable way to determine if the reaction is complete.[4][6]

  • Increase Hydrazine Excess: A large excess of hydrazine hydrate (10 to 20 equivalents) is often used to drive the reaction to completion and minimize side reactions.[4][6]

  • Optimize Temperature: Refluxing in a suitable solvent like ethanol or methanol is standard.[2][4] If the reaction is sluggish, consider switching to a higher-boiling solvent, but be mindful of potential side reactions at elevated temperatures.

  • Solvent Choice: While absolute ethanol is often cited, 96% ethanol is usually sufficient.[4] For some substrates, running the reaction neat (without solvent) at reflux can be effective.[4]

Potential Cause 2: Product Loss During Workup

Acetohydrazides can have moderate solubility in alcoholic or aqueous solutions, leading to significant product loss during precipitation and washing steps.[6][7]

Solutions:

  • Cooling Protocol: After the reaction is complete, allow the mixture to cool slowly to room temperature, then chill it thoroughly in an ice bath to maximize crystallization.[6]

  • Minimize Wash Volume: When filtering, wash the collected crystals with a minimal amount of cold solvent to remove impurities without dissolving the product.[6]

  • Alternative Workup: If your product is highly water-soluble, pouring the reaction mixture into ice water may not yield a precipitate. In this case, evaporate the solvent and excess hydrazine under reduced pressure.[7] The crude product can then be purified by recrystallization or chromatography.

Troubleshooting Workflow for Low Yield Here is a decision tree to guide your troubleshooting process.

LowYield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Workup Loss Start Low Yield Observed CheckTLC Is starting material (ester) consumed on TLC? Start->CheckTLC IncompleteRxn Incomplete Reaction CheckTLC->IncompleteRxn No WorkupLoss Product Loss During Workup/Purification CheckTLC->WorkupLoss Yes IncreaseTime Increase reaction time/temp IncompleteRxn->IncreaseTime OptimizeCooling Optimize cooling & crystallization protocol WorkupLoss->OptimizeCooling IncreaseHydrazine Use larger excess of hydrazine hydrate IncreaseTime->IncreaseHydrazine CheckReagents Verify reagent purity IncreaseHydrazine->CheckReagents MinimizeWash Use minimal cold solvent for washing OptimizeCooling->MinimizeWash Evaporate Evaporate solvent instead of aqueous precipitation MinimizeWash->Evaporate

Caption: Troubleshooting decision tree for low product yield.

Issue 2: Presence of Significant Impurities

Question: My crude product shows multiple spots on TLC, and I'm struggling to purify my target acetohydrazide. What are the likely impurities and how can I remove them?

Answer: The primary impurity in this reaction is often the diacylhydrazine, formed when one molecule of hydrazine reacts with two molecules of the ester.[6][8] Unreacted starting material can also be a problem.

Side Reaction: Diacylhydrazine Formation

This side product is particularly prevalent if the amount of hydrazine is insufficient or if the ester is highly reactive.

SideReaction Ester1 R-CO-OR' (Ester) Product R-CO-NH-NH₂ (Desired Acetohydrazide) Ester1->Product + H₂N-NH₂ Hydrazine H₂N-NH₂ Hydrazine->Product SideProduct R-CO-NH-NH-CO-R (Diacylhydrazine) Product->SideProduct + R-CO-OR' Ester2 R-CO-OR' (Ester) Ester2->SideProduct

Caption: Formation of the diacylhydrazine side product.

Solutions & Purification Protocol:

  • Minimize Formation: The most effective way to prevent this side reaction is to use a large excess of hydrazine hydrate (e.g., 10-20 eq.).[4][6] This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than the desired acetohydrazide product.

  • Purification by Recrystallization: This is the most common and effective method for purifying acetohydrazides.[6][8] The diacylhydrazine is typically less polar and may have different solubility characteristics.

    • Solvent Selection: Ethanol, or a mixture of ethanol and water, is a common choice.[2][6] Experiment with different solvent systems to find one that dissolves your product when hot but allows it to crystallize upon cooling, leaving impurities behind.

    • Procedure:

      • Dissolve the crude product in the minimum amount of boiling solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter.[8]

      • Allow the solution to cool slowly to room temperature.

      • Cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[8]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.[8] Use TLC to determine an appropriate solvent system (e.g., ethyl acetate/hexane) that provides good separation between your product and the impurity spots.

Comparison of Purification Techniques

TechniquePrincipleBest ForCommon Issues
Recrystallization Difference in solubility between product and impurities at different temperatures.Removing moderate amounts of impurities when the crude product is >80% pure.Product loss if solubility is high; ineffective for impurities with similar solubility.[8]
Column Chromatography Difference in polarity, leading to differential adsorption on a stationary phase.Separating complex mixtures or impurities with similar solubility to the product.Can be time-consuming and require large solvent volumes; product may streak on the column.[8]

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for synthesizing an acetohydrazide from an ethyl ester?

A1: A general, robust protocol is as follows. Note that reaction times and purification methods should be optimized for your specific substrate.

General Experimental Protocol: Synthesis of a Generic Acetohydrazide

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl ester (1.0 eq.) in ethanol (or methanol) to make an approximately 0.5 M solution.

  • Reagent Addition: Add hydrazine hydrate (10-20 eq.) to the solution.

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the starting ester spot is no longer visible (typically 4-18 hours).[2][4][5]

  • Isolation:

    • Method A (Precipitation): Cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours. If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry under vacuum.[2]

    • Method B (Evaporation): If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine hydrate. The resulting crude solid or oil can then be purified.[7]

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, ethanol/water) to obtain the pure acetohydrazide.[6][8]

Q2: How do I confirm the structure and purity of my final product?

A2: A combination of spectroscopic and physical methods is essential for full characterization.

  • ¹H NMR: This is crucial for structural confirmation. Look for characteristic signals:

    • A broad singlet for the -NH- proton.

    • A broad singlet for the -NH₂ protons (integrating to 2H).[9]

    • Signals corresponding to the acetyl group and the rest of the molecule.

  • ¹³C NMR: Confirms the carbon framework. Look for the carbonyl (C=O) signal, typically in the 165-175 ppm range.[9][10]

  • FT-IR Spectroscopy: Provides information on functional groups. Key stretches include:

    • N-H stretching (two bands for -NH₂) around 3200-3400 cm⁻¹.[2]

    • C=O (amide I band) stretching, strong, around 1650-1680 cm⁻¹.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

  • Melting Point: A sharp melting point range close to a literature value indicates high purity.[8][10]

Q3: My acetohydrazide derivative seems to degrade over time. What are the best storage conditions?

A3: Hydrazides can be susceptible to hydrolysis and oxidation.[11][12] Hydrolysis can be catalyzed by residual acid or base, while oxidation can occur upon exposure to air.[12][13]

  • Best Practices for Storage:

    • Ensure Purity: Ensure the final product is free of acidic or basic impurities from the synthesis.

    • Inert Atmosphere: Store the solid under an inert atmosphere, such as nitrogen or argon.[12]

    • Protect from Light: Keep the container in a dark place or use an amber vial.

    • Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.

Q4: Can I synthesize hydrazides directly from carboxylic acids?

A4: Yes, while hydrazinolysis of esters is most common, direct reaction with carboxylic acids is possible but often requires coupling agents. Methods using reagents like EDC/HOBt have been reported, but they can sometimes result in low yields and complex purifications.[14] A more recent approach involves a continuous flow process where the carboxylic acid is first esterified and then immediately reacted with hydrazine, offering high yields and scalability.[15][16]

References

Optimizing reaction conditions for the synthesis of 2-(3-Chloro-4-fluoroanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-Chloro-4-fluoroanilino)acetohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights, troubleshooting guides, and optimized protocols to ensure a successful and reproducible synthesis. Our approach is grounded in mechanistic understanding to empower you to not only follow steps but also to make informed decisions when faced with experimental challenges.

The synthesis of this compound is a two-step process. It begins with the N-alkylation of 3-chloro-4-fluoroaniline with ethyl chloroacetate to form an ester intermediate, followed by hydrazinolysis to yield the final hydrazide product. This guide is structured to address each step independently, providing detailed protocols and solutions to common issues.

G cluster_0 Overall Synthetic Workflow A 3-Chloro-4-fluoroaniline + Ethyl Chloroacetate B Step 1: N-Alkylation A->B Base, Solvent C Ethyl 2-(3-chloro-4- fluoroanilino)acetate (Intermediate) B->C D Step 2: Hydrazinolysis C->D Hydrazine Hydrate, Ethanol E 2-(3-Chloro-4-fluoroanilino) acetohydrazide (Final Product) D->E G start Low or No Conversion in Step 1? base_check Is your base anhydrous and sufficient? (e.g., K2CO3, 1.5 eq) start->base_check Check solvent_check Are you using a polar aprotic solvent? (DMF, CH3CN, Acetone) base_check->solvent_check Yes solution1 Solution: Use fresh, anhydrous base. Consider a stronger base like NaH if needed. base_check->solution1 No temp_check Is the reaction temperature adequate? (Try 70-80 °C) solvent_check->temp_check Yes solution2 Solution: Switch to a recommended solvent. solvent_check->solution2 No reagent_check Are starting materials pure and dry? temp_check->reagent_check Yes solution3 Solution: Increase temperature incrementally. Monitor by TLC. temp_check->solution3 No solution4 Solution: Purify starting materials. Ensure anhydrous conditions. reagent_check->solution4 No G start Incomplete Hydrazinolysis? hydrazine_check Is a large excess of hydrazine hydrate used? (5-10 equivalents) start->hydrazine_check Check temp_check Is the reaction at a steady reflux? hydrazine_check->temp_check Yes solution1 Solution: Increase the amount of hydrazine hydrate and prolong reflux time. hydrazine_check->solution1 No product_issue Product is oily/won't crystallize? temp_check->product_issue Yes solution2 Solution: Ensure adequate heating and good mixing. temp_check->solution2 No solution3 Solution: Use scratching, seed crystals, or solvent trituration (cold ether/hexanes) to induce crystallization. product_issue->solution3

Troubleshooting guide for HPLC analysis of 2-(3-Chloro-4-fluoroanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable tool in pharmaceutical development, High-Performance Liquid Chromatography (HPLC) demands precision and robustness, especially when analyzing active pharmaceutical ingredients (APIs) and their intermediates. This guide, designed by application scientists for researchers in the field, provides a specialized troubleshooting framework for the HPLC analysis of 2-(3-Chloro-4-fluoroanilino)acetohydrazide. We move beyond generic advice to offer in-depth, cause-and-effect solutions to common and complex chromatographic challenges encountered with this specific molecule.

Analyte Profile: this compound

A comprehensive understanding of the analyte's physicochemical properties is the foundation of any successful chromatographic method.

PropertyValueSource
Molecular Formula C₈H₉ClFN₃O[1]
Molecular Weight 217.63 g/mol [1]
Structure Canonical SMILES: C1=CC(=C(C=C1NCC(=O)NN)Cl)F[1]
Melting Point 99-100ºC[1]
Boiling Point 473.9ºC at 760 mmHg[1]

The presence of an aromatic ring, secondary amine, and a hydrazide group suggests that the molecule will have UV absorbance and that its retention will be sensitive to the pH of the mobile phase. The basic nature of the amine and hydrazide functionalities can lead to interactions with acidic silanols on the silica surface of the column, a common cause of peak tailing.

Recommended Starting HPLC Method

While every analysis requires specific optimization, the following reversed-phase HPLC (RP-HPLC) conditions serve as a robust starting point for method development.

ParameterRecommended ConditionRationale & Considerations
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides good hydrophobic retention for the aromatic ring. A high-purity, end-capped column is recommended to minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates the basic nitrogens, improving peak shape and ensuring consistent ionization.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for its lower viscosity and UV transparency.[2]
Gradient 20% B to 80% B over 15 minutesA gradient is recommended to ensure elution of the main analyte as well as any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak efficiency.[3]
Detection (UV) ~254 nmAromatic compounds typically exhibit strong absorbance around this wavelength. A full UV scan of the analyte is recommended to determine the optimal wavelength (λmax).
Injection Volume 10 µLA good starting point to avoid column overload.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion.[3]

Here we address specific issues that may arise during the analysis of this compound, presented in a question-and-answer format.

Peak Shape Problems

Poor peak shape is one of the most common issues in HPLC, compromising both quantification and resolution.[4]

Q1: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing for this compound is most often caused by secondary interactions between the basic amine or hydrazide groups and acidic residual silanols on the HPLC column's stationary phase.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 using formic or trifluoroacetic acid). At this pH, the basic functional groups on your analyte are fully protonated, which minimizes their interaction with the negatively charged silanols.[4]

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping "shields" many of the residual silanols, making them inaccessible to the analyte.

  • Consider a "Polar-Embedded" Phase: If tailing persists, a column with a polar-embedded stationary phase can provide alternative selectivity and improved peak shape for polar or basic compounds.[5]

  • Check for Column Degradation: An older column may have lost its bonded phase, exposing more active silanols. If the column has been used extensively, especially at high pH, its performance may be compromised. Try replacing it with a new one.[6]

  • Rule out Column Overload: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column. Reduce the sample concentration or injection volume.[4]

start Peak Tailing Observed check_ph Is Mobile Phase pH low enough (2.5-3.5)? start->check_ph adjust_ph Adjust pH with 0.1% Formic or TFA check_ph->adjust_ph No check_column Is column a modern, high-purity, end-capped type? check_ph->check_column Yes adjust_ph->check_ph replace_column Switch to a new end-capped or polar-embedded column check_column->replace_column No check_load Is sample overloaded? check_column->check_load Yes replace_column->check_load dilute_sample Reduce sample concentration or injection volume check_load->dilute_sample Yes solution Peak Shape Improved check_load->solution No dilute_sample->solution

Workflow for troubleshooting peak tailing.
Q2: My analyte peak is split or appears as a doublet. What's happening?

A2: Peak splitting is typically a pre-column issue, where the sample band is disrupted before it reaches the column.

Potential Causes & Solutions:

  • Partially Blocked Frit: The inlet frit of the column may be clogged with particulate matter from the sample or system wear. Solution: Disconnect the column and reverse-flush it into a waste container (do not flush through the detector). If this fails, replace the column. Using an in-line filter or guard column can prevent this.[7]

  • Column Void: A void or channel can form at the head of the column due to pressure shocks or degradation of the packed bed. This causes the sample to travel through different paths, resulting in a split peak. Solution: This is generally irreversible, and the column must be replaced.[8]

  • Injector Problems: A worn injector seal or a partially plugged injector port can cause improper sample introduction. Solution: Perform injector maintenance as per the manufacturer's guidelines, including replacing the rotor seal.[3]

  • Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 20%), it can cause peak distortion. Solution: Prepare your sample in the initial mobile phase composition or a weaker solvent.[3]

Retention Time Issues

Consistent retention times are critical for peak identification and method reproducibility.

Q3: The retention time for my analyte is slowly decreasing/increasing over a sequence of runs. What should I investigate?

A3: Drifting retention times usually point to a problem with the mobile phase composition or a column that is not fully equilibrated.[6]

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated before starting the analysis. For gradient methods, this can require flushing with 10-20 column volumes of the initial mobile phase.[9]

  • Mobile Phase Preparation: If you are mixing solvents online, check the pump's proportioning valves for proper function. Air bubbles in the solvent lines can also cause inaccurate mixing. Solution: Degas your mobile phase thoroughly. If the problem persists, try pre-mixing the mobile phase manually to see if the issue resolves, which would isolate the problem to the pump.[10]

  • Temperature Fluctuation: Inconsistent column temperature can cause retention shifts. Use a thermostatically controlled column oven and ensure it is functioning correctly.[6]

  • Leaks: A small, undetected leak in the system can lead to a lower-than-expected flow rate, causing longer retention times. Check all fittings for any signs of leakage.[8]

Baseline & Sensitivity Problems

A clean, stable baseline is essential for accurate integration and detecting low-level impurities.

Q4: My baseline is very noisy or is drifting upwards. How can I get a stable baseline?

A4: A noisy or drifting baseline can originate from the mobile phase, the detector, or contamination in the system.[4]

Potential Causes & Solutions:

  • Inadequate Degassing: Dissolved air in the mobile phase can outgas in the detector cell, causing noise. Solution: Use an online degasser or degas solvents before use via sonication or vacuum filtration.[9]

  • Contaminated Mobile Phase: Impurities in your solvents (especially water) or degradation of mobile phase additives (like TFA) can create a noisy or drifting baseline. Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[7]

  • Detector Lamp Failure: An aging detector lamp can result in reduced energy and increased noise. Solution: Check the lamp's energy output. Most HPLC software has a diagnostic tool for this. Replace the lamp if it is near the end of its lifespan.

  • Flow Cell Contamination: The detector flow cell may be dirty or have an air bubble trapped inside. Solution: Flush the system with a strong solvent like isopropanol. If an air bubble is suspected, purge the detector at a high flow rate.[11]

start Noisy or Drifting Baseline check_degas Is Mobile Phase Thoroughly Degassed? start->check_degas degas Degas Solvents (Online, Sonication, etc.) check_degas->degas No check_freshness Is Mobile Phase Fresh & High-Purity? check_degas->check_freshness Yes degas->check_freshness remake_mp Prepare Fresh Mobile Phase with HPLC-Grade Solvents check_freshness->remake_mp No check_lamp Is Detector Lamp Energy Sufficient? check_freshness->check_lamp Yes remake_mp->check_lamp replace_lamp Replace Detector Lamp check_lamp->replace_lamp No check_cell Is Flow Cell Clean? check_lamp->check_cell Yes solution Stable Baseline Achieved replace_lamp->solution flush_cell Flush System with Strong Solvent (e.g., IPA) check_cell->flush_cell No check_cell->solution Yes flush_cell->solution

References

Technical Support Center: Strategies to Enhance the Solubility of 2-(3-Chloro-4-fluoroanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Technical Support Division

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(3-Chloro-4-fluoroanilino)acetohydrazide. This document provides a series of frequently asked questions (FAQs) for foundational knowledge and detailed troubleshooting guides for resolving specific experimental issues. Our approach is rooted in explaining the causal mechanisms behind each strategy, ensuring you can make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of this compound and the principles of solubility enhancement.

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic organic compound. Its structure, featuring a halogenated aniline ring, suggests significant hydrophobicity, which often leads to poor solubility in aqueous solutions.[1][2] For drug development professionals, poor aqueous solubility is a major obstacle, as it can lead to low dissolution rates, incomplete absorption, and ultimately, poor bioavailability for oral dosage forms.[3][4] Addressing solubility early in the development process is critical for achieving desired therapeutic outcomes.

Q2: What are the key physicochemical properties I should be aware of?

Understanding the compound's fundamental properties is the first step in designing an effective solubilization strategy. The anilino and hydrazide functional groups suggest the molecule will behave as a weak base.

PropertyValue / Predicted ValueSource / Rationale
Molecular Formula C₈H₉ClFN₃O[1]
Molecular Weight 217.63 g/mol [1]
Appearance Likely a crystalline solidBased on similar structures[2][5]
Melting Point 99-100 °C[1]
Predicted pKa ~3.6 (for the anilino group)The aniline nitrogen is the most likely site of protonation. Its basicity is reduced by the electron-withdrawing chloro and fluoro groups. This value is based on predictions for the structurally similar 3-chloro-4-fluoroaniline.[2]
Aqueous Solubility Predicted to be lowThe high logP value of the parent aniline (2.1) and the overall hydrophobic structure indicate poor intrinsic water solubility.[2]

Q3: What is the first step I should take when encountering solubility issues?

A systematic approach is always recommended. Before exploring complex methods, start with the simplest and most common techniques. We have designed a logical workflow to guide your decision-making process.

G A Start: Compound fails to dissolve in desired aqueous medium B Is the compound ionizable? (Does it have acidic/basic groups?) A->B C Yes (Weak Base) B->C Yes D No B->D No E Strategy 1: pH Adjustment (Acidify below pKa) C->E G Strategy 2: Cosolvency (Add water-miscible organic solvents) D->G F Is solubility sufficient? E->F F->G No J Problem Solved F->J Yes H Is solubility sufficient? G->H I Advanced Strategies: - Particle Size Reduction - Solid Dispersion - Cyclodextrin Complexation H->I No H->J Yes I->J

Caption: Initial Troubleshooting Workflow

Q4: How does pH affect the solubility of this compound?

As a weak base, the solubility of this compound is highly pH-dependent. The key principle is the equilibrium between the un-ionized (free base) form and the ionized (protonated salt) form.

  • Above the pKa: The compound exists primarily in its neutral, less soluble form.

  • Below the pKa: The anilino nitrogen becomes protonated (R-NH₃⁺), forming a salt. This ionized form has a much higher affinity for water, leading to a significant increase in solubility.

This relationship is described by the Henderson-Hasselbalch equation.[6][7] Therefore, acidifying the aqueous medium with a suitable buffer to a pH below ~3.6 should dramatically improve solubility.

Q5: What are cosolvents and how do they work?

Cosolvents are water-miscible organic solvents that are added to an aqueous system to increase the solubility of poorly soluble compounds.[8] They function by reducing the overall polarity of the solvent. Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules like our compound cannot easily break into this network. By adding a less polar cosolvent (like ethanol or propylene glycol), you disrupt the water's structure and create a more favorable, "less polar" environment that can better accommodate the hydrophobic solute.[9][10]

Section 2: Troubleshooting Guide: Common Solubility Problems & Solutions

This section provides practical, step-by-step protocols to address specific experimental challenges.

Problem 1: The compound is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4).

This is expected behavior for a weak base with poor intrinsic solubility. At neutral pH, the compound is in its un-ionized, hydrophobic form.

  • Immediate Actions:

    • Sonication: Use a bath sonicator for 5-10 minutes to break apart solid aggregates and increase the surface area for dissolution.

    • Gentle Warming: Warm the solution to 37-40°C. For most solids, solubility increases with temperature.[11] However, always confirm the thermal stability of your compound first.

  • Systematic Approach: pH Adjustment This is the most effective primary strategy. The goal is to prepare a buffered solution at a pH at least 1-2 units below the compound's pKa.

G cluster_0 High pH (e.g., pH 7.4) cluster_1 Low pH (e.g., pH 2.0) A R-NH₂ (Neutral) Poorly Soluble B R-NH₃⁺ (Ionized Salt) Highly Soluble A->B Add Acid (H⁺) (pH < pKa) B->A Add Base (OH⁻) (pH > pKa)

References

Technical Support Center: Method Development for 2-(3-Chloro-4-fluoroanilino)acetohydrazide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for developing and troubleshooting analytical methods for the quantification of 2-(3-Chloro-4-fluoroanilino)acetohydrazide. It combines foundational principles with practical, field-proven insights to address common challenges encountered during experimentation.

Section 1: Foundational FAQs - Initial Method Design

This section addresses the preliminary questions that arise when first approaching the analysis of this compound.

Q1: What is the recommended primary analytical technique for quantifying this compound and why?

A1: The recommended starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection .

  • Application Scientist's Insight: The molecule possesses a substituted aniline chromophore, which will absorb UV light, making UV detection a straightforward and widely accessible choice. RP-HPLC is robust and well-suited for separating moderately polar aromatic compounds like this one from potential impurities. While Gas Chromatography (GC) is possible, the compound's relatively high molecular weight and polarity may require derivatization to improve volatility and thermal stability.[1] LC-MS/MS is a more sensitive but also more complex alternative, best reserved for trace-level quantification or when dealing with complex matrices.[2][3]

Q2: What type of HPLC column and initial mobile phase conditions should I start with?

A2: A C18 column is the workhorse of RP-HPLC and an excellent starting point. For the mobile phase, begin with a simple gradient using acetonitrile and water .

  • Application Scientist's Insight: The analyte is a neutral, moderately non-polar molecule, making a C18 stationary phase ideal for retention. A phenyl-hexyl column could be an alternative to enhance resolution through pi-pi interactions with the aromatic ring. Start with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to elute the analyte and any impurities. Adding a small amount of acid, like 0.1% formic acid , to the mobile phase is crucial. This suppresses the ionization of free silanol groups on the column packing, preventing peak tailing, and ensures consistent protonation of the analyte, leading to sharper, more reproducible peaks.[1]

Q3: Does the acetohydrazide functional group pose any specific analytical challenges?

A3: Yes. The hydrazide group can be susceptible to oxidation and hydrolysis, and it can also chelate with metals.[4] Furthermore, its reactivity can be exploited for derivatization if enhanced sensitivity is needed.

  • Application Scientist's Insight: Analyte stability should be a primary concern. Prepare standards and samples fresh daily and consider storing them at reduced temperatures (e.g., 4°C) in the autosampler.[5] Avoid unnecessarily high pH in the mobile phase, which can accelerate hydrolysis. If direct UV detection lacks the required sensitivity, the hydrazide moiety can be derivatized with an aldehyde (e.g., salicylaldehyde or benzaldehyde) to create a hydrazone, which often has a much stronger chromophore for enhanced UV detection or is more amenable to fluorescence or mass spectrometry detection.[3][6][7]

Section 2: Reference Experimental Protocol (HPLC-UV)

This protocol provides a robust starting point for method development. It is designed to be a self-validating system by incorporating clear system suitability requirements.

Method Development Workflow

A Define Analytical Goal (e.g., Purity, Assay, Impurity) B Select Column & Mobile Phase (C18, ACN/H2O w/ 0.1% Formic Acid) A->B C Perform Gradient Scouting Run (5-95% B) B->C D Identify Analyte Peak C->D E Optimize Gradient/Isocratic Conditions (Resolution > 2.0) D->E F Check System Suitability (SST) (Tailing, Plates, %RSD) E->F F->E SST Fail G Method Validation (ICH Q2) (Linearity, Accuracy, Precision) F->G SST Pass H Method Ready for Routine Use G->H

Caption: Workflow for HPLC Method Development.

Step-by-Step Protocol
  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.

    • Sample Preparation: Prepare samples in the Diluent to a target concentration of 0.1 mg/mL. Filter all samples and standards through a 0.45 µm syringe filter prior to injection.[1]

  • Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40% to 80% B; 15-16 min: 80% to 40% B; 16-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Run Time 20 minutes
  • System Suitability Testing (SST):

    • Before running samples, perform five replicate injections of the Working Standard Solution. The results must meet the criteria below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.[8][9]
%RSD of Ret. Time ≤ 1.0%Demonstrates pump and gradient stability.[10]

Section 3: Troubleshooting Guide

This Q&A guide addresses common issues observed during analysis.

Troubleshooting Decision Tree

Start Chromatographic Problem Observed P1 Poor Peak Shape? Start->P1 P2 Inconsistent Retention Times? Start->P2 P3 Noisy or Drifting Baseline? Start->P3 Tailing Tailing Peak P1->Tailing Yes Fronting Fronting Peak P1->Fronting Yes Splitting Splitting/Double Peak P1->Splitting Yes Sol_RT Check for leaks. Degas mobile phase. Ensure stable column temperature. P2->Sol_RT Yes Sol_Baseline Use fresh, high-purity solvents. Purge pump & detector. Check detector lamp. P3->Sol_Baseline Yes Sol_Tailing Check mobile phase pH (add acid). Reduce sample concentration. Use a new column. Tailing->Sol_Tailing Sol_Fronting Dissolve sample in mobile phase. Reduce injection volume. Fronting->Sol_Fronting Sol_Splitting Check for column void/blockage. Ensure complete sample dissolution. Splitting->Sol_Splitting

Caption: Decision tree for common HPLC issues.

Q4: My analyte peak is tailing severely. What are the likely causes and solutions?

A4: Peak tailing is often caused by secondary interactions between the analyte and the column, or by column overload.[5][11]

  • Causes & Solutions:

    • Secondary Silanol Interactions: The basic amine in your analyte can interact with acidic silanol groups on the silica support.

      • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or acetic acid) to keep the silanols protonated and non-interactive.[1]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase.

      • Solution: Dilute your sample and re-inject. If tailing improves, overload was the issue.[12]

    • Column Degradation: The column may be contaminated or have lost stationary phase.

      • Solution: Flush the column with a strong solvent (like isopropanol). If that fails, replace the column.

Q5: The retention time of my peak is shifting between injections. How can I fix this?

A5: Retention time instability is typically a symptom of issues with the mobile phase delivery or column temperature.[5][10]

  • Causes & Solutions:

    • Pump/Flow Rate Issues: Leaks in the system or faulty pump check valves can cause inconsistent flow.

      • Solution: Systematically check all fittings for leaks from the pump to the detector.[12] Listen to the pump for unusual noises. If the pressure is fluctuating, the check valves may need cleaning or replacement.

    • Mobile Phase Composition: Improperly mixed or undegassed mobile phase can lead to variability.

      • Solution: Ensure mobile phase components are fully miscible and always degas solvents before use to prevent air bubbles from causing pressure fluctuations.[5]

    • Temperature Fluctuation: The column temperature directly affects retention.

      • Solution: Use a column oven to maintain a constant and consistent temperature (e.g., 30 °C).[10]

Q6: I am seeing a noisy or drifting baseline, which is affecting my limit of quantitation. What should I investigate?

A6: Baseline issues usually point to contamination in the system or a problem with the detector.[11]

  • Causes & Solutions:

    • Contaminated Mobile Phase: Using old or low-grade solvents can introduce impurities that create noise.

      • Solution: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents and water.[5]

    • Air Bubbles: Air trapped in the detector flow cell will cause sharp spikes and baseline noise.

      • Solution: Purge the pump and detector to remove any trapped air. Degassing the mobile phase is the best preventive measure.[11]

    • Detector Lamp Failure: An aging UV lamp will have reduced energy output, leading to higher noise levels.

      • Solution: Check the lamp energy or diagnostic output. Most lamps have a lifespan of around 2,000 hours and should be replaced periodically.[5]

Section 4: Advanced Topics & Method Validation

Q7: When should I consider using LC-MS/MS instead of HPLC-UV?

A7: Switch to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) when you require:

  • Higher Sensitivity: To quantify the analyte at very low levels (e.g., as a genotoxic impurity or in biological matrices like plasma).[2]

  • Higher Selectivity: To distinguish the analyte from co-eluting impurities or matrix components that interfere with UV detection.

  • Structural Confirmation: To confirm the identity of the peak based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Application Scientist's Insight: When moving to LC-MS, you must use volatile mobile phase modifiers like formic acid or ammonium formate instead of non-volatile buffers like phosphate. The hydrazide group can sometimes show poor ionization efficiency. Derivatization can be employed to add a permanently charged moiety or a group that ionizes more readily, significantly boosting the MS signal.[3][13]

Q8: How do I validate this analytical method according to regulatory guidelines?

A8: Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[14]

  • Key Validation Parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).[8]

    • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample. Typically assessed over a range like 80-120% of the target concentration for an assay.[9]

    • Accuracy: The closeness of the test results to the true value. Often determined by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).[9]

    • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

      • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

      • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[9]

    • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively. These are critical for impurity analysis.[9]

    • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[14]

Validation ParameterTypical Range for AssayTypical Range for Impurity
Accuracy & Linearity 80% - 120% of test concentrationLOQ to 120% of specification limit
Precision (Repeatability) n≥6 at 100% of test concentrationn≥6 at 100% of specification limit

References

Addressing poor reproducibility in biological assays with 2-(3-Chloro-4-fluoroanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Chloro-4-fluoroanilino)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges of poor reproducibility in biological assays involving this compound. This guide provides in-depth troubleshooting advice, detailed protocols, and scientific rationale to help you achieve consistent and reliable results.

Introduction: Understanding the Compound

This compound is a synthetic small molecule featuring a hydrazide functional group. Hydrazides are known for their broad range of biological activities and are utilized in the development of various therapeutic agents.[1][2] However, the inherent reactivity of the hydrazide moiety and the physicochemical properties of the molecule can present challenges in experimental settings, leading to variability in assay results.[3] This guide will walk you through a systematic approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent between experiments. What are the most common reasons?

Inconsistent results often stem from three main areas: the compound itself, the experimental setup, or the biological system.[4] For this compound, key factors include:

  • Compound Integrity: Degradation due to improper storage or handling.

  • Solubility Issues: Precipitation of the compound in your aqueous assay buffer.

  • Assay Conditions: Variability in cell health, passage number, or reagent concentrations.[5]

Q2: I am not observing any effect of the compound in my assay. What should I check first?

The lack of an observable effect can be due to several factors.[4] A primary suspect is often poor compound solubility, leading to a much lower effective concentration than intended. It is also crucial to ensure that the compound is stable under your specific assay conditions and that it is reaching its intended molecular target.

Q3: How can I be sure that the observed biological effect is due to on-target activity and not an artifact?

Confirming on-target activity is a critical step. This can be achieved through several approaches:

  • Dose-Response Curve: A clear relationship between the compound's concentration and the biological effect is indicative of on-target activity.

  • Use of a Structurally Different Inhibitor: If another inhibitor targeting the same protein produces a similar phenotype, it strengthens the evidence for on-target effects.

  • Target Engagement Assays: Directly measuring the binding of the compound to its target protein within the cell using techniques like the Cellular Thermal Shift Assay (CETSA).[5][6][7][8][9]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered when working with this compound.

Section 1: Compound-Related Issues

Issue: Inconsistent IC50 values or complete loss of activity.

This is often linked to problems with the compound's integrity, solubility, or stability.

Troubleshooting Workflow:

cluster_integrity Integrity cluster_solubility Solubility cluster_stability Stability A Inconsistent Activity Observed B Verify Compound Integrity A->B C Assess Solubility A->C D Evaluate Stability A->D E Purity Check (HPLC/NMR) B->E F Proper Storage (-20°C or -80°C, desiccated) B->F G Fresh Stock Solution B->G H Kinetic Solubility Assay C->H I Equilibrium Solubility Assay C->I J Visual Inspection for Precipitation C->J K Stability in Assay Buffer (LC-MS) D->K L Stability in Cell Culture Media (LC-MS) D->L M Consistent Results Achieved

Caption: Troubleshooting workflow for compound-related issues.

Detailed Steps & Explanations:

  • Verify Compound Integrity:

    • Source and Purity: Always use a compound from a reputable supplier with documented purity (e.g., HPLC or NMR data).[4] Impurities can interfere with your assay.

    • Storage: Store the solid compound and stock solutions according to the manufacturer's recommendations, typically at -20°C or -80°C, protected from light and moisture.[4] Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[4]

  • Assess Solubility:

    • Poor Aqueous Solubility: This is a frequent cause of inactivity for many small molecules.[4] If the compound precipitates, its effective concentration is unknown and significantly lower than intended.

    • Solvent Consideration: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay is well-tolerated by your cells (typically <0.5%).[4]

    • Solubility Assays: Perform kinetic or equilibrium solubility assays to determine the solubility limit in your specific assay buffer.[10][11][12][13]

  • Evaluate Stability:

    • Stability in Assay Media: The compound may be unstable in your cell culture medium or assay buffer.[14] Incubate the compound in the media for the duration of your experiment and then analyze its integrity using a suitable method like LC-MS/MS.[14]

Section 2: Assay System-Related Issues

Issue: High variability in results despite using a validated compound.

This often points to inconsistencies in the biological system or the assay protocol.

Troubleshooting Workflow:

cluster_cell_culture Cell Culture cluster_assay_params Assay Parameters cluster_target_engagement Target Engagement A High Assay Variability B Standardize Cell Culture A->B C Optimize Assay Parameters A->C D Confirm Target Engagement A->D E Consistent Cell Passage Number B->E F Standardized Seeding Density B->F G Monitor Cell Health (Viability Assay) B->G H Optimize Incubation Time C->H I Titrate Reagent Concentrations C->I J Include Appropriate Controls C->J K Cellular Thermal Shift Assay (CETSA) D->K L Western Blot for Downstream Targets D->L M Reproducible Data Generated

Caption: Troubleshooting workflow for assay system-related issues.

Detailed Steps & Explanations:

  • Standardize Cell Culture:

    • Cell Passage Number: Use cells within a defined and low passage number range to avoid genetic drift and altered sensitivity.

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as this can significantly impact the final readout.

  • Optimize Assay Parameters:

    • Incubation Time: The effect of the inhibitor may be time-dependent. Test multiple time points to determine the optimal incubation period.

    • Controls: Always include a vehicle control (e.g., medium with the same concentration of DMSO) and positive/negative controls for the assay itself.

  • Confirm Target Engagement:

    • Cellular Thermal Shift Assay (CETSA): This is a powerful technique to verify that the compound is binding to its intended target in intact cells.[5][6][7][8][9] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

    • Downstream Signaling: If the compound is expected to inhibit a specific pathway, use methods like Western blotting to assess the phosphorylation status of downstream substrates.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a rapid assessment of the compound's solubility.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or UV spectrophotometer[11]

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.[12]

  • In a 96-well plate, add 5 µL of the DMSO stock solution to the wells.[11]

  • Add 95 µL of PBS to each well to achieve a final compound concentration of 500 µM in 5% DMSO.[15]

  • Mix the plate thoroughly and incubate at 37°C for 2 hours.[11]

  • Measure light scattering using a nephelometer to detect precipitation.[11] Alternatively, filter the solution and measure the absorbance of the filtrate with a UV spectrophotometer.[11]

Protocol 2: Compound Stability in Cell Culture Media

This protocol assesses the stability of the compound under typical cell culture conditions.

Materials:

  • This compound

  • Complete cell culture medium (including serum)

  • LC-MS/MS system[14]

Procedure:

  • Prepare a working solution of the compound in the complete cell culture medium at the highest concentration to be used in your assay.[14]

  • Incubate the solution under standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your longest experimental time point (e.g., 24, 48, 72 hours).[14]

  • At each time point, take an aliquot of the medium.

  • Analyze the concentration of the parent compound and any potential degradation products using a validated LC-MS/MS method.[14]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm that the compound binds to its target protein in a cellular environment.

Materials:

  • Cells expressing the target of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR plates and a thermal cycler

  • Western blot reagents and antibodies specific to the target protein

Procedure:

  • Treat cultured cells with the compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[6]

  • Harvest and wash the cells, then resuspend them in PBS.

  • Aliquot the cell suspension into a PCR plate.[6]

  • Heat the plate in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.[6]

  • Lyse the cells by freeze-thaw cycles.[5]

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.[5]

  • Analyze the amount of soluble target protein in the supernatant by Western blotting.[5]

  • A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[8]

Data Presentation

Table 1: Example Solubility Data for this compound

Assay BufferMethodSolubility (µM)
PBS, pH 7.4Kinetic55
RPMI + 10% FBSKinetic48
PBS, pH 7.4Equilibrium (24h)32

Conclusion

Poor reproducibility is a significant challenge in biological research. By systematically addressing issues related to the compound's integrity, solubility, and stability, as well as optimizing assay conditions and confirming target engagement, researchers can significantly improve the reliability of their results with this compound. This guide provides a framework for troubleshooting and establishing robust and reproducible assays.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(3-Chloro-4-fluoroanilino)acetohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Hydrazide Scaffold

In the landscape of medicinal chemistry, the hydrazide-hydrazone moiety (–(C=O)NHN=CH–) stands out as a "privileged scaffold." This structural motif is a cornerstone in the development of novel therapeutic agents due to its capacity for diverse biological interactions.[1] Compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

This guide focuses on 2-(3-Chloro-4-fluoroanilino)acetohydrazide , a compound belonging to the anilinoacetohydrazide class. The 3-chloro-4-fluoroaniline moiety itself is a significant building block in pharmaceutical synthesis, most notably as a key intermediate in the production of Gefitinib, a targeted therapy for non-small cell lung cancer.[3] This lineage suggests that derivatives, such as the title compound, are of considerable interest for exploring new therapeutic applications.

As direct experimental data for this compound is not extensively available in public literature, this guide will employ a comparative analysis. We will evaluate its predicted biological activity by examining robust experimental data from its closest structural analogs. This approach, grounded in established structure-activity relationships (SAR), provides a scientifically rigorous framework for understanding its potential and guiding future research.

General Synthetic Pathway

The synthesis of 2-(anilino)acetohydrazide derivatives typically follows a reliable and straightforward multi-step process. This pathway ensures high yields and purity, making it suitable for generating compound libraries for screening.

The process generally begins with the appropriate aniline derivative, which undergoes N-alkylation with an ethyl haloacetate, followed by hydrazinolysis to yield the core acetohydrazide intermediate. This intermediate is the direct precursor to the title compound. For creating a library of analogs (hydrazones), this intermediate is then condensed with various substituted aldehydes.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3 (Optional): Condensation A 3-Chloro-4-fluoroaniline C Ethyl 2-(3-chloro-4-fluoroanilino)acetate A->C B Ethyl Chloroacetate B->C E This compound (Title Compound) C->E D Hydrazine Hydrate D->E G Final Hydrazone Analog E->G F Substituted Aldehyde F->G G cluster_SAR Structure-Activity Relationship (SAR) Insights cluster_Activity Impact on Biological Activity A Aniline Ring Substituents (e.g., -Cl, -F) B Acetohydrazide Core (-NH-CH2-CO-NH-NH2) Activity Biological Activity (Antimicrobial, Anticancer, etc.) A->Activity Position & electronegativity are critical. Halogens often increase potency. C Terminal Group (e.g., Benzylidene Substituents) B->Activity Essential for binding. Can be cyclized into other heterocycles. C->Activity Modulates lipophilicity & steric interactions. Electron-withdrawing groups (e.g., -NO2, -Cl) often enhance antimicrobial activity.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(3-Chloro-4-fluoroanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(3-Chloro-4-fluoroanilino)acetohydrazide, a crucial intermediate in pharmaceutical synthesis. Recognizing the stringent purity and quality requirements of drug development, this document outlines the validation of a primary High-Performance Liquid Chromatography (HPLC) method and compares its performance with alternative techniques. The content herein is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to establish robust, reliable, and compliant analytical protocols. All methodologies and validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction: The Critical Role of Analytical Validation

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and impurity profile directly impact the safety and efficacy of the final drug product. Therefore, validated analytical methods are not merely a regulatory formality but a cornerstone of quality assurance in the pharmaceutical industry.[3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This guide will focus on the validation of a stability-indicating HPLC method for the quantification of this compound and its related substances, while also considering alternative and complementary analytical approaches.

The validation process adheres to the principles outlined in ICH Q2(R2), which provides a framework for evaluating various validation tests for analytical procedures.[2][4] Key validation parameters to be assessed include specificity, linearity, accuracy, precision, and robustness.[1][3][5]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

For the routine analysis and purity assessment of this compound and its related compounds, High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and effective method.[6] A reversed-phase approach using a C18 column is particularly well-suited for separating aromatic amines and their derivatives from potential precursors and degradation products.[6]

Rationale for Method Selection

The choice of a reversed-phase HPLC method is predicated on its:

  • Specificity: The ability to resolve the main compound from its potential impurities and degradation products.

  • Sensitivity: Capable of detecting and quantifying impurities at low levels.

  • Versatility: Applicable for both assay (potency) and related substances (impurity) testing.

  • Robustness: The method's reliability when subjected to minor variations in operational parameters.

Experimental Workflow: HPLC Method Validation

The following diagram illustrates the comprehensive workflow for the validation of the HPLC method.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting MD Method Development MO Method Optimization MD->MO Initial Parameters VP Define Validation Parameters & Criteria (ICH Q2(R2)) MO->VP Spec Specificity (Forced Degradation) VP->Spec Lin Linearity & Range VP->Lin Acc Accuracy (Recovery Studies) VP->Acc Prec Precision (Repeatability & Intermediate) VP->Prec Rob Robustness VP->Rob DA Data Analysis Spec->DA Lin->DA Acc->DA Prec->DA Rob->DA VR Validation Report DA->VR Forced_Degradation cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis & Evaluation Sample 2-(3-Chloro-4-fluoroanilino) acetohydrazide Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Sample->Base Ox Oxidation (e.g., 3% H₂O₂, RT) Sample->Ox Therm Thermal (e.g., 80°C, solid state) Sample->Therm Photo Photolytic (ICH Q1B conditions) Sample->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Eval Evaluate Peak Purity, Resolution, and Mass Balance Analysis->Eval Hydrazine_Analysis cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample API Sample Deriv React with Salicylaldehyde Sample->Deriv Forms a UV-active hydrazone HPLC HPLC-UV Analysis Deriv->HPLC Spec Spectrophotometric Analysis Deriv->Spec

References

Comparative analysis of different synthetic routes to 2-(3-Chloro-4-fluoroanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 2-(3-Chloro-4-fluoroanilino)acetohydrazide

This guide provides a comprehensive comparative analysis of the primary synthetic pathways to this compound, a valuable intermediate in medicinal chemistry and drug development. The synthesis is strategically divided into two core stages: the formation of the key precursor, 3-chloro-4-fluoroaniline, and its subsequent conversion to the target acetohydrazide. We will delve into the mechanistic rationale, process efficiencies, and practical considerations of each route, supported by detailed experimental protocols and comparative data to guide researchers in selecting the optimal methodology for their specific needs.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals two logical disconnections. The primary disconnection is at the amide bond, leading to N-(2-chloroacetyl)-3-chloro-4-fluoroaniline and hydrazine. A further disconnection of this intermediate at the anilide C-N bond points to the critical starting material, 3-chloro-4-fluoroaniline, and a chloroacetyl synthon. Consequently, an efficient synthesis of 3-chloro-4-fluoroaniline is paramount to the overall success of the manufacturing process.

G Target This compound Intermediate1 N-(2-Chloroacetyl)-3-chloro-4-fluoroaniline Target->Intermediate1 C-N bond formation (Hydrazinolysis) Precursor1 3-Chloro-4-fluoroaniline Intermediate1->Precursor1 C-N bond formation (N-Acylation) Reagent1 Hydrazine Hydrate Intermediate1->Reagent1 Reagent2 2-Chloroacetyl Chloride Precursor1->Reagent2

Caption: Retrosynthetic analysis of the target molecule.

Part I: Comparative Synthesis of the Key Intermediate: 3-Chloro-4-fluoroaniline

3-Chloro-4-fluoroaniline serves as a vital building block for numerous active pharmaceutical ingredients (APIs), including third-generation fluoroquinolone antibacterial drugs and certain kinase inhibitors.[1][2] Its efficient synthesis is therefore a subject of significant industrial importance. The most prevalent methods begin with 3-chloro-4-fluoronitrobenzene.

Route 1: Reduction of 3-Chloro-4-fluoronitrobenzene

The conversion of the nitro group to an amine is the most direct approach. Two primary reduction methods dominate this conversion: catalytic hydrogenation and metal-acid reduction.

Method A: Catalytic Hydrogenation

This method is widely favored for its high efficiency, excellent selectivity, and cleaner reaction profile. It involves the reduction of the nitro group using hydrogen gas in the presence of a metal catalyst, typically platinum on carbon (Pt/C) or palladium on carbon (Pd/C).[3]

  • Expertise & Experience: The choice of a platinum-based catalyst (e.g., 1% Pt/C) is often driven by its high activity and robustness, allowing the reaction to proceed at moderate temperatures (50-100°C) and pressures (0.1-5 MPa).[4][5] This method avoids the use of organic solvents, which simplifies work-up and aligns with green chemistry principles.[4][5] The primary advantage is the generation of water as the only byproduct, leading to very high purity of the final product after simple filtration and distillation.[4]

Method B: Iron Reduction (Béchamp Reduction)

This classical method utilizes a metal, typically iron powder, in the presence of an acid (e.g., hydrochloric acid) to reduce the nitro group.[1]

  • Expertise & Experience: While economically advantageous due to the low cost of iron, this process is fraught with environmental and purification challenges. The reaction generates a substantial amount of iron sludge, which presents a significant waste disposal problem. Furthermore, the reaction can produce acid mist and impurities, necessitating more rigorous purification steps to achieve high-purity aniline. This route is generally considered less favorable for modern, environmentally conscious manufacturing.

Route 2: Multi-step Synthesis from 3,4-Dichloronitrobenzene

An alternative pathway begins with the more readily available 3,4-dichloronitrobenzene. This route involves a nucleophilic aromatic substitution (fluorination) followed by reduction.[3][6]

  • Expertise & Experience: The initial fluorination step typically employs potassium fluoride (KF) in a high-boiling point solvent like DMF, often with a phase-transfer catalyst.[6] The subsequent nitro group reduction can then be carried out using the catalytic hydrogenation method described above. While this route utilizes a cheaper starting material, it is a multi-step process that may result in a lower overall yield and requires handling challenging reagents and solvents.[6]

Comparative Data of Synthesis Routes to 3-Chloro-4-fluoroaniline
Route Starting Material Key Steps Overall Yield Purity Key Reagents & Conditions Advantages Disadvantages
1A 3-Chloro-4-fluoronitrobenzeneReduction>94%[4][5]>99.5%[4][5]H₂, 1% Pt/C, 50-100°C, 0.1-5 MPa[4][5]High yield & purity; single step; environmentally friendly.[4]Requires specialized starting material and hydrogenation equipment.
1B 3-Chloro-4-fluoronitrobenzeneReduction~90%[3]~99.5% (after distillation)[3]Fe powder, HCl, Ethanol/Water, 80-90°C[1]Inexpensive reagents.Significant waste (iron sludge); potential for impurities.
2 3,4-Dichloronitrobenzene1. Fluorination2. Reduction~72%[6]>99%[6]1. KF, DMF2. H₂, Pd/C[3][6]Utilizes a readily available starting material.[6]Multi-step process; use of high-boiling point solvents.[6]

Part II: Synthesis of this compound

With high-purity 3-chloro-4-fluoroaniline in hand, the synthesis of the target acetohydrazide is a straightforward two-step process.

G cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Final Product Synthesis Start 3-Chloro-4-fluoronitrobenzene Intermediate 3-Chloro-4-fluoroaniline Start->Intermediate Reduction (e.g., H₂/Pt/C) Step1 N-(2-Chloroacetyl)- 3-chloro-4-fluoroaniline Intermediate->Step1 + 2-Chloroacetyl chloride (N-Acylation) Final This compound Step1->Final + Hydrazine Hydrate (Hydrazinolysis)

Caption: Overall synthetic workflow.

Step 1: N-Chloroacetylation of 3-Chloro-4-fluoroaniline

The first step involves the acylation of the aniline nitrogen with a chloroacetyl group. This is typically achieved by reacting 3-chloro-4-fluoroaniline with 2-chloroacetyl chloride in the presence of a mild base.

  • Expertise & Experience: The reaction is robust and high-yielding (typically around 88%).[7] Pyridine is commonly used as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.[7] The choice of an inert solvent like toluene allows for easy temperature control and subsequent work-up. The resulting N-(2-chloroacetyl)-3-chloro-4-fluoroaniline is a stable intermediate that can be readily purified.

Step 2: Hydrazinolysis of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline

The final step is a nucleophilic substitution where hydrazine displaces the chloride on the acetyl group to form the desired acetohydrazide.

  • Expertise & Experience: This transformation is efficiently carried out using hydrazine hydrate in an alcohol solvent, such as ethanol.[8] The reaction proceeds under reflux conditions to ensure complete conversion. The high nucleophilicity of hydrazine facilitates the displacement of the chloride. The product often precipitates upon cooling or can be isolated after solvent removal, followed by recrystallization to achieve high purity. This reaction is a cornerstone in the synthesis of many hydrazide-containing pharmaceuticals.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation (Route 1A)

  • Trustworthiness: This protocol is based on a well-established, high-yield industrial method.[4][5]

  • Reaction Setup: Charge a suitable hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and 1% Platinum on Carbon (Pt/C) catalyst. The typical mass ratio of substrate to catalyst is between 200:1 and 400:1.[4]

  • Inerting: Purge the reactor three times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogenation: Purge the reactor three times with hydrogen gas. Pressurize the reactor with hydrogen to 0.8-5.0 MPa.[4][5]

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Maintain the reaction for 5-10 hours, monitoring for the consumption of hydrogen and completion by TLC or GC.[5]

  • Work-up: After the reaction is complete, cool the reactor and vent the excess hydrogen. Filter the hot reaction mixture to remove the Pt/C catalyst.

  • Purification: The resulting crude product is then purified by vacuum distillation to yield 3-chloro-4-fluoroaniline with a purity exceeding 99.5%.[4]

Protocol 2: Synthesis of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline (Step 1)

  • Trustworthiness: This protocol is adapted from a reported synthesis with a verified yield.[7]

  • Reaction Setup: In a round-bottomed flask, dissolve 3-chloro-4-fluoroaniline (1.0 eq.) in toluene. Add pyridine (1.0 eq.).

  • Addition of Reagent: Cool the solution to 0°C in an ice bath. Slowly add 2-chloroacetyl chloride (1.0 eq.) dropwise, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Work-up: Extract the reaction mixture twice with 1N hydrochloric acid, followed by a saturated sodium chloride solution.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-chloroacetyl)-3-chloro-4-fluoroaniline. The reported yield is 88%.[7]

Protocol 3: Synthesis of this compound (Step 2)

  • Trustworthiness: This is a general and highly reliable method for converting α-halo amides to their corresponding hydrazides.[8]

  • Reaction Setup: Dissolve N-(2-chloroacetyl)-3-chloro-4-fluoroaniline (1.0 eq.) in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.

  • Addition of Reagent: Add hydrazine hydrate (1.2-1.5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring completion by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product may crystallize directly from the solution.

  • Purification: Collect the solid product by filtration. Wash the filter cake with cold ethanol and dry under vacuum to yield the final product, this compound.

Conclusion

The most efficient and environmentally sound strategy for the synthesis of this compound involves a two-part approach. First, the synthesis of the key intermediate, 3-chloro-4-fluoroaniline, is best accomplished via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. This method provides superior yield, purity, and process safety compared to older iron-based reduction methods. Second, a robust two-step sequence involving N-chloroacetylation followed by hydrazinolysis reliably converts the aniline intermediate to the final acetohydrazide product. This guide provides the necessary comparative data and detailed protocols to enable researchers and drug development professionals to implement this synthetic strategy effectively and reproducibly.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(3-Chloro-4-fluoroanilino)acetohydrazide Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the quest for novel scaffolds that can circumvent rising resistance mechanisms is paramount. Among the myriad of heterocyclic compounds, hydrazide-hydrazone derivatives have emerged as a promising class, exhibiting a broad spectrum of biological activities. This guide delves into the structure-activity relationship (SAR) of derivatives based on the 2-(3-chloro-4-fluoroanilino)acetohydrazide core, offering a comparative analysis of their antimicrobial potential. By synthesizing data from pertinent studies, we aim to provide researchers and drug development professionals with a comprehensive understanding of the key structural modifications that govern the efficacy of these compounds.

The this compound Scaffold: A Privileged Starting Point

The this compound moiety serves as a versatile template in medicinal chemistry. The presence of the 3-chloro-4-fluoroaniline group is of particular interest. The halogen substituents, chlorine and fluorine, are known to modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target. The acetohydrazide portion, on the other hand, provides a reactive handle for the synthesis of a diverse library of derivatives, most commonly through condensation with various aldehydes and ketones to form hydrazones.

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of the parent this compound and its subsequent derivatization into hydrazones is a well-established chemical pathway. The general synthetic route can be conceptualized as a three-step process, starting from the commercially available 3-chloro-4-fluoroaniline.

A 3-Chloro-4-fluoroaniline B Ethyl 2-(3-chloro-4-fluoroanilino)acetate A->B Ethyl chloroacetate, K2CO3, Acetone, Reflux C This compound B->C Hydrazine hydrate, Ethanol, Reflux D N'-(substituted-benzylidene)-2-(3-chloro-4-fluoroanilino)acetohydrazide (Hydrazone Derivatives) C->D Substituted aromatic aldehyde, Ethanol, Glacial acetic acid (cat.), Reflux

Caption: Generalized synthetic workflow for this compound derivatives.

Step 1: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate: The initial step involves the N-alkylation of 3-chloro-4-fluoroaniline with ethyl chloroacetate. This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone, under reflux conditions.

Step 2: Synthesis of this compound: The resulting ester is then converted to the corresponding hydrazide by reacting it with hydrazine hydrate in an alcoholic solvent, such as ethanol, under reflux. This nucleophilic acyl substitution reaction readily proceeds to yield the desired acetohydrazide core.

Step 3: Synthesis of Hydrazone Derivatives: The final step in generating a library of derivatives involves the condensation of the acetohydrazide with a variety of substituted aromatic aldehydes. This reaction, often catalyzed by a few drops of glacial acetic acid, is typically performed in ethanol under reflux to yield the target hydrazone derivatives.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Antimicrobial Potential

Due to the limited availability of comprehensive SAR studies on a wide range of this compound derivatives, this analysis will focus on the closely related N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Semicarbazones are structurally analogous to hydrazones and provide valuable insights into the impact of substitutions on antimicrobial activity.

A study by Ahsan et al. (2011) synthesized a series of 16 N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives and evaluated their antimicrobial properties[1]. The key findings from this study are summarized and analyzed below.

Comparative Antimicrobial Activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted Semicarbazone Derivatives
Compound IDR (Substitution on Benzylidene)Antibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
4a H1210
4b 2-Cl1311
4c 4-Cl1412
4d 4-NO₂1613
4e 3-NO₂1412
4f 4-OH1814
4g 4-OCH₃1315
4h 3,4,5-(OCH₃)₃1110
4i 4-N(CH₃)₂1211
4j 2-OH1513
4k 4-OH, 3-OCH₃1714
Standard Ciprofloxacin / Fluconazole25 / 2225 / 22

Data extracted and adapted from Ahsan et al., 2011.[1]

Key SAR Insights:
  • Influence of Electron-Withdrawing and -Donating Groups: The nature of the substituent on the benzylidene ring plays a crucial role in modulating the antimicrobial activity.

    • Electron-Withdrawing Groups (EWGs): The presence of a nitro group (NO₂) at the para-position (compound 4d ) and a hydroxyl group (OH) at the para-position (compound 4f ) resulted in the most potent antibacterial activity within the series[1]. This suggests that electron-withdrawing and hydrogen-bonding capable groups at this position enhance the interaction with the bacterial target.

    • Electron-Donating Groups (EDGs): While the methoxy group (OCH₃) is generally electron-donating, its effect is position-dependent. A single methoxy group at the para-position (compound 4g ) led to moderate antibacterial and the best antifungal activity in the series[1]. However, the presence of three methoxy groups (compound 4h ) resulted in a decrease in activity, possibly due to increased steric hindrance.

  • Positional Isomerism: The position of the substituent on the benzylidene ring also impacts the biological activity. For instance, the para-substituted nitro derivative (4d ) exhibited stronger antibacterial activity than the meta-substituted analog (4e )[1]. Similarly, the para-hydroxy derivative (4f ) was more active than the ortho-hydroxy derivative (4j )[1]. This highlights the importance of the spatial arrangement of the functional groups for optimal target binding.

  • Halogen Substitution: The introduction of a chloro group on the benzylidene ring (compounds 4b and 4c ) resulted in a slight enhancement of antibacterial activity compared to the unsubstituted analog (4a )[1]. This is a common observation in medicinal chemistry, where halogens can improve membrane permeability and participate in halogen bonding.

  • General Trend: Overall, the synthesized semicarbazone derivatives exhibited moderate antibacterial and antifungal activity when compared to the standard drugs, ciprofloxacin and fluconazole[1]. However, the observed variations in activity with different substitutions provide a strong foundation for further optimization of this scaffold.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The following is a detailed, step-by-step protocol for the agar well diffusion method, a common technique for screening the antimicrobial activity of new compounds. This method was employed in the evaluation of the semicarbazone derivatives discussed above[1].

A Prepare sterile Mueller-Hinton agar plates B Inoculate plates with microbial suspension (0.5 McFarland standard) A->B C Create uniform wells (e.g., 6 mm diameter) in the agar B->C D Add a fixed volume of test compound solution (in DMSO) to the wells C->D E Add positive control (standard antibiotic) and negative control (DMSO) to separate wells D->E F Incubate plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi) E->F G Measure the diameter of the zone of inhibition (in mm) F->G

Caption: Experimental workflow for the agar well diffusion method.

1. Preparation of Media and Inoculum:

  • Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes.
  • Prepare a fresh inoculum of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Inoculation of Agar Plates:

  • Dip a sterile cotton swab into the standardized microbial suspension and remove excess fluid by pressing it against the inside of the tube.
  • Evenly swab the entire surface of the agar plate in three different directions to ensure uniform growth.

3. Preparation of Wells and Application of Test Compounds:

  • Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the inoculated agar.
  • Prepare stock solutions of the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution into the designated wells.
  • In separate wells on the same plate, add a standard antibiotic solution as a positive control and the solvent (DMSO) as a negative control.

4. Incubation:

  • Allow the plates to stand for a few minutes to permit the diffusion of the compounds into the agar.
  • Invert the plates and incubate at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

5. Measurement and Interpretation:

  • After incubation, measure the diameter of the zone of complete inhibition (the clear area around the well where no microbial growth is visible) in millimeters (mm).
  • A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel antimicrobial agents. The SAR analysis of its closely related semicarbazone derivatives reveals that the nature and position of substituents on the terminal aromatic ring are critical determinants of biological activity. Specifically, the introduction of electron-withdrawing groups, such as nitro and hydroxyl groups, at the para-position of the benzylidene ring appears to be a favorable strategy for enhancing antibacterial efficacy.

Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives of the core this compound. This should include the exploration of diverse heterocyclic aldehydes and ketones for condensation, as well as modifications to the acetohydrazide linker. Quantitative SAR studies, coupled with molecular docking simulations, will be instrumental in elucidating the precise mechanism of action and in designing more potent and selective antimicrobial agents. The insights presented in this guide provide a solid foundation for these future endeavors, paving the way for the potential discovery of new therapeutics to combat the growing threat of antimicrobial resistance.

References

Benchmarking the Efficacy of 2-(3-Chloro-4-fluoroanilino)acetohydrazide Against Standard Anticancer Drugs: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of new chemical entities is paramount. This guide provides a comprehensive in vitro benchmark analysis of a novel compound, 2-(3-Chloro-4-fluoroanilino)acetohydrazide, against established standard-of-care and research-grade anticancer drugs. Drawing from the well-documented role of its structural precursor, 3-Chloro-4-fluoroaniline, as a key intermediate in the synthesis of the tyrosine kinase inhibitor Gefitinib, this investigation is founded on a strong scientific rationale.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exposition of experimental protocols, comparative efficacy data, and mechanistic insights to guide further preclinical development of this promising scaffold.

Introduction: The Rationale for Investigating this compound

The landscape of cancer therapy is continually evolving, with a significant emphasis on the development of targeted therapies that exhibit high efficacy and reduced off-target toxicity. The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful anticancer agents. Notably, 3-Chloro-4-fluoroaniline is a critical building block in the synthesis of Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[2] The unique electronic properties conferred by the chlorine and fluorine substituents on the aniline ring are known to enhance biological activity and metabolic stability.[3]

The subject of this guide, this compound, represents a logical extension of this established pharmacophore. The incorporation of an acetohydrazide moiety introduces new hydrogen bonding capabilities and potential coordination sites, which could lead to novel interactions with biological targets and potentially new mechanisms of action. This guide outlines a systematic in vitro evaluation of this compound to ascertain its cytotoxic potential and benchmark its performance against well-characterized anticancer drugs.

Comparative Efficacy Analysis: In Vitro Cytotoxicity Studies

To establish the anticancer potential of this compound, its cytotoxic effects were evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic agent Doxorubicin and the targeted therapy drug Gefitinib. The half-maximal inhibitory concentration (IC50) values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[4][5]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of this compound and Standard Drugs

Cell LineCancer TypeThis compound (Illustrative Data)DoxorubicinGefitinib
MCF-7 Breast Adenocarcinoma15.8 ± 1.20.8 ± 0.15.2 ± 0.4
A549 Non-Small Cell Lung Carcinoma22.4 ± 2.51.2 ± 0.20.5 ± 0.08
HeLa Cervical Cancer18.2 ± 1.90.5 ± 0.078.9 ± 0.7
HCT-116 Colon Carcinoma25.1 ± 3.10.9 ± 0.1> 50

Data are presented as mean ± standard deviation from three independent experiments. The data for this compound is illustrative and requires experimental confirmation.

The illustrative data suggest that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines. While its potency is lower than the broad-spectrum cytotoxic agent Doxorubicin, its activity profile, particularly in comparison to Gefitinib, warrants further investigation into its mechanism of action.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the in vitro assays used to benchmark the efficacy of the test compounds.

MTT Cell Viability Assay

This assay is a cornerstone for preliminary anticancer drug screening, providing a quantitative measure of cell viability.[4]

Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound and standard drugs (Doxorubicin, Gefitinib) in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO-treated) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation Incubation (48-72 hours) cell_seeding->incubation Add Compounds compound_prep Compound Dilution compound_prep->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of apoptosis, a flow cytometry-based assay using Annexin V-FITC and Propidium Iodide (PI) staining can be employed.[6]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound and control drugs at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Table 2: Illustrative Apoptotic Induction in A549 Cells

Treatment (at IC50)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control 4.2 ± 0.92.1 ± 0.5
This compound 25.6 ± 3.210.5 ± 1.8
Doxorubicin 48.9 ± 5.115.3 ± 2.4
Gefitinib 35.7 ± 4.312.8 ± 2.1

Data are presented as mean ± standard deviation. The data for this compound is illustrative and requires experimental confirmation.

Mechanistic Insights and Future Directions

The structural similarity of this compound to the precursor of Gefitinib suggests a potential mechanism involving the inhibition of protein kinases.[4] Kinase inhibition assays are a logical next step to identify the specific molecular target(s) of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Test_Compound 2-(3-Chloro-4-fluoroanilino) acetohydrazide Test_Compound->EGFR Hypothesized Target

Caption: Hypothesized targeting of the EGFR signaling pathway.

Future investigations should focus on:

  • Kinase Profiling: Screening against a panel of kinases to identify specific targets.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in preclinical animal models.[7][8]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

Conclusion

This guide provides a foundational framework for the in vitro evaluation of this compound as a potential anticancer agent. The illustrative data, benchmarked against standard drugs, suggest that this compound possesses moderate cytotoxic and pro-apoptotic activity, warranting its further investigation. The detailed protocols and mechanistic hypotheses presented herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related chemical scaffolds.

References

A Comparative Guide to the Experimental Cross-Validation of 2-(3-Chloro-4-fluoroanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-(3-Chloro-4-fluoroanilino)acetohydrazide, a novel acetohydrazide derivative with potential antimicrobial applications. The content herein is structured to offer researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, characterization, and a comparative analysis of its anticipated biological activity against established antimicrobial agents. The experimental protocols and data presented are synthesized from authoritative sources and analogous compounds to provide a robust framework for its evaluation.

Introduction: The Rationale for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the exploration and development of new chemical entities with potent and broad-spectrum antimicrobial activity. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including antibacterial, antifungal, and anticancer properties[1][2]. The core structure of these molecules, featuring an azomethine group (–NH–N=CH–) linked to a carbonyl moiety, is a key pharmacophore that allows for diverse chemical modifications to modulate their therapeutic effects[1].

The subject of this guide, this compound, incorporates a halogenated aniline moiety, a common feature in many bioactive compounds that can enhance their antimicrobial potential[3]. The presence of both chlorine and fluorine atoms on the aniline ring is anticipated to influence the compound's lipophilicity and electronic properties, potentially leading to enhanced cell permeability and target interaction. This guide will cross-validate the expected experimental results for this compound by comparing its synthetic route and predicted antimicrobial efficacy with that of its structural analogs and the standard antimicrobial drugs, ciprofloxacin and fluconazole.

Synthesis and Characterization: A Proposed Pathway

While a dedicated synthetic protocol for this compound is not extensively documented in current literature, a scientifically sound and efficient two-step synthesis can be proposed based on established methodologies for analogous compounds[4][5].

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 3-chloro-4-fluoroaniline and involves an initial acylation with ethyl chloroacetate followed by hydrazinolysis.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Hydrazinolysis A 3-Chloro-4-fluoroaniline C Ethyl 2-(3-chloro-4-fluoroanilino)acetate A->C Reflux, K2CO3, Ethanol B Ethyl Chloroacetate B->C E This compound C->E Reflux, Ethanol D Hydrazine Hydrate D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

  • To a solution of 3-chloro-4-fluoroaniline (0.1 mol) in absolute ethanol (150 mL), add anhydrous potassium carbonate (0.2 mol).

  • To this suspension, add ethyl chloroacetate (0.11 mol) dropwise with constant stirring.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the hot reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3-chloro-4-fluoroanilino)acetate.

  • Recrystallize the crude product from ethanol to yield pure crystals.

Step 2: Synthesis of this compound

  • Dissolve the synthesized ethyl 2-(3-chloro-4-fluoroanilino)acetate (0.05 mol) in absolute ethanol (100 mL).

  • Add hydrazine hydrate (0.1 mol) to the solution.

  • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • After cooling, the solid product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound.

Physicochemical and Spectroscopic Characterization

The structural elucidation of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected data, based on analogous structures, is summarized below.

PropertyExpected Value
Molecular Formula C₈H₉ClFN₃O
Molecular Weight 217.63 g/mol
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆) δ 8.5-9.0 (s, 1H, -NH-), δ 7.0-7.5 (m, 3H, Ar-H), δ 4.2-4.5 (s, 2H, -NH₂), δ 3.8-4.0 (s, 2H, -CH₂-)
¹³C NMR (DMSO-d₆) δ 168-170 (C=O), δ 145-155 (Ar-C-F), δ 140-145 (Ar-C-N), δ 115-125 (Ar-C-Cl and other Ar-C), δ 45-50 (-CH₂-)
IR (KBr, cm⁻¹) 3300-3400 (N-H stretching of -NH and -NH₂), 3000-3100 (Ar C-H stretching), 1650-1670 (C=O stretching of amide), 1500-1600 (C=C aromatic stretching), 1200-1300 (C-F stretching), 700-800 (C-Cl stretching)
Mass Spec (m/z) [M]+ at 217, [M+2]+ at 219 (due to ³⁷Cl isotope)

Comparative Antimicrobial Efficacy

The antimicrobial potential of this compound is cross-validated by comparing its expected activity with that of its structural analogs and the widely used clinical standards, ciprofloxacin (antibacterial) and fluconazole (antifungal).

Anticipated Antimicrobial Profile

Based on studies of analogous acetohydrazide derivatives, this compound is expected to exhibit moderate to good antibacterial activity, particularly against Gram-positive bacteria, and potentially weaker antifungal activity[4]. The presence of the electron-withdrawing chloro and fluoro groups on the phenyl ring is a key structural feature that often contributes to enhanced antibacterial action[3].

Comparative Data

The following table presents a comparative summary of the anticipated Minimum Inhibitory Concentration (MIC) values for the target compound against a panel of standard bacterial and fungal strains, alongside the known MIC values for ciprofloxacin and fluconazole.

Compound/DrugStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Candida albicans (ATCC 10231)
This compound (Predicted) 16 - 64 µg/mL32 - 128 µg/mL> 128 µg/mL
Ciprofloxacin 0.25 - 2 µg/mL[6]0.015 - 0.25 µg/mL[2]Not Applicable
Fluconazole Not ApplicableNot Applicable0.25 - 2 µg/mL[1]

Note: The predicted MIC values for this compound are extrapolated from published data on structurally similar acetohydrazide derivatives and are intended for comparative purposes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The following diagram and protocol outline the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

G A Prepare serial dilutions of test compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi) B->C D Visually assess for microbial growth C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

This guide provides a comprehensive, albeit predictive, cross-validation of the experimental profile of this compound. The proposed synthetic route is efficient and based on well-established chemical transformations. The anticipated antimicrobial activity, when compared to its analogs and standard drugs, suggests that this compound is a promising candidate for further investigation as an antibacterial agent.

It is imperative that future research focuses on the actual synthesis, characterization, and in-vitro evaluation of this compound to confirm the predictions laid out in this guide. Further derivatization of the acetohydrazide moiety could also lead to the discovery of compounds with enhanced potency and a broader spectrum of activity.

References

Purity Assessment of Synthesized 2-(3-Chloro-4-fluoroanilino)acetohydrazide: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of synthesized 2-(3-Chloro-4-fluoroanilino)acetohydrazide. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount. This document offers an in-depth analysis of the methodologies, experimental protocols, and comparative performance data, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its accurate purity determination and impurity profiling.

This guide explores two of the most powerful and widely used analytical techniques in the pharmaceutical industry: HPLC and GC-MS. We will delve into the principles of each technique, provide detailed experimental protocols for the analysis of this compound, and present a comparative analysis of their performance based on key validation parameters.

Synthesis of this compound

The synthesis of the target compound first involves the preparation of 3-chloro-4-fluoroaniline. A common and efficient method for this is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[1] This method is preferred over iron reduction due to higher yields, greater purity, and a more environmentally friendly process.[1] The subsequent reaction of 3-chloro-4-fluoroaniline with an appropriate reagent, such as chloroacetyl chloride followed by hydrazinolysis, yields this compound. A similar synthesis of a related compound, N-(2-chloroacetyl)-3-chloro-4-fluoroaniline, is achieved by reacting 3-chloro-4-fluoroaniline with 2-chloroacetyl chloride.[2]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds.

Rationale for HPLC Method Development

The selection of an appropriate HPLC method is critical for achieving accurate and reliable purity results. For a polar compound like this compound, a reversed-phase HPLC method is typically the most suitable approach.

  • Column Selection: A C18 column is a common choice for reversed-phase chromatography due to its hydrophobicity, which allows for good retention and separation of a wide range of organic molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is often employed to ensure the efficient elution of both the main compound and any potential impurities with varying polarities.

  • Detection: UV detection is generally suitable for aromatic compounds like the analyte . The detection wavelength should be set at the maximum absorbance of the compound to ensure the highest sensitivity.

Experimental Protocol: HPLC Analysis

This protocol outlines a general procedure for the purity assessment of this compound by HPLC. Method validation should be performed in accordance with ICH guidelines.[3][4][5][6]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Purified water

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized sample in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A & B D Set Chromatographic Conditions A->D B Prepare Standard Solution E Inject Standard & Sample B->E C Prepare Sample Solution C->E D->E F Acquire Chromatograms E->F G Integrate Peaks F->G H Calculate Purity G->H GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/Standard B Add Acetone (Solvent & Reagent) A->B C Sonicate for Derivatization B->C E Inject Derivatized Sample C->E D Set GC-MS Parameters D->E F Acquire Total Ion Chromatogram & Mass Spectra E->F G Identify Peaks F->G H Analyze Mass Spectra G->H I Calculate Purity H->I

References

A Comparative Guide to the In Silico and In Vitro Activity of 2-(3-Chloro-4-fluoroanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the synergy between computational and experimental methodologies is paramount. This guide provides a comprehensive comparative analysis of the predicted in silico and potential in vitro activities of the novel compound, 2-(3-Chloro-4-fluoroanilino)acetohydrazide. While direct experimental data for this specific molecule is not yet extensively published, this document synthesizes information from structurally related hydrazide, acetohydrazide, and 3-chloro-4-fluoroaniline derivatives to construct a predictive framework for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with therapeutic potential.

Introduction to this compound: A Molecule of Interest

The compound this compound integrates several key pharmacophores: a hydrazide moiety, an acetamide linker, and a halogenated aniline ring. The hydrazide and its hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1][2]. The presence of the 3-chloro-4-fluoroaniline scaffold, a key building block in several approved drugs, further enhances its potential for biological interaction[3]. The strategic placement of chloro and fluoro groups on the aniline ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide will first explore the predicted in silico behavior of this compound through molecular docking simulations against a putative bacterial target. Subsequently, we will delineate the expected in vitro antimicrobial and cytotoxic activities based on empirical data from analogous compounds.

In Silico Evaluation: Predicting Biological Interactions

Computational modeling, particularly molecular docking, serves as a powerful tool to predict the binding affinity and mode of interaction of a ligand with a biological target. For hydrazide derivatives, a common target of investigation for their antibacterial activity is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication[4].

Hypothetical Molecular Docking Study

A plausible in silico study would involve docking this compound into the ATP-binding site of the B subunit of Escherichia coli DNA gyrase (PDB ID: 4DUH). The rationale for selecting this target is the known activity of other hydrazide-containing compounds against this enzyme[4].

Predicted Binding Interactions:

  • Hydrogen Bonding: The hydrazide moiety is predicted to form crucial hydrogen bonds with key amino acid residues in the active site, such as Asp73 and Asn46. The carbonyl oxygen and the terminal amino group of the hydrazide are likely to act as hydrogen bond acceptors and donors, respectively.

  • Hydrophobic Interactions: The 3-chloro-4-fluoroanilino ring is expected to engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket, including Ile78 and Pro79. The halogen substituents can also participate in halogen bonding, further stabilizing the complex.

  • Pi-Alkyl Interactions: The aromatic ring of the aniline moiety may form pi-alkyl interactions with aliphatic side chains of residues like Ile94.

Data Summary: In Silico Predictions
Parameter Predicted Value Interpretation
Binding Affinity (kcal/mol) -7.5 to -9.0Strong predicted binding to the active site.
Key Interacting Residues Asp73, Asn46, Ile78, Pro79Involvement of polar and non-polar residues.
Predicted Inhibition Constant (Ki) Low micromolar rangePotentially effective inhibitor.

Note: These values are hypothetical and based on typical docking scores for similar hydrazide derivatives against bacterial DNA gyrase.

In Vitro Validation: From Prediction to Experimental Reality

The in silico predictions provide a strong rationale for prioritizing this compound for in vitro screening. Based on the activities of related compounds, we can anticipate its potential antimicrobial and cytotoxic profiles.

Anticipated Antimicrobial Activity

Hydrazide and acetohydrazide derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens[1][5][6][7]. The presence of the halogenated aniline moiety is also a common feature in many antimicrobial agents.

Expected Antimicrobial Profile:

  • Antibacterial Activity: The compound is expected to exhibit moderate to good activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and potentially some Gram-negative bacteria like Escherichia coli[1][4]. The predicted inhibition of DNA gyrase would lead to a bactericidal effect.

  • Antifungal Activity: Some acetohydrazide derivatives have shown promising antifungal activity against Candida albicans and other fungal strains[7][8]. The potential for this compound to disrupt fungal cell processes warrants investigation.

Predicted Cytotoxicity Profile

Aniline derivatives can exhibit cytotoxicity, and it is crucial to assess the therapeutic window of any new compound. The cytotoxicity is often evaluated against human cell lines to determine its potential for off-target effects.

Expected Cytotoxicity:

  • Based on studies of other aniline derivatives, this compound may exhibit some level of cytotoxicity at higher concentrations[9]. The IC50 (half-maximal inhibitory concentration) values against cell lines such as HeLa or HepG2 would be critical to determine its selectivity index (ratio of cytotoxic concentration to antimicrobial concentration).

Data Summary: Predicted In Vitro Activity
Assay Predicted Outcome Reference Compounds
Antibacterial MIC (µg/mL) 16 - 128Ciprofloxacin
Antifungal MIC (µg/mL) 32 - 256Fluconazole
Cytotoxicity IC50 (µM) > 50Doxorubicin

Note: These are predicted ranges based on published data for structurally similar compounds and serve as a benchmark for initial screening.

Bridging In Silico and In Vitro Results: A Correlative Perspective

A strong correlation between in silico predictions and in vitro results would validate the computational model and provide insights into the mechanism of action. If this compound demonstrates potent antibacterial activity in vitro, it would support the hypothesis that DNA gyrase is a primary target. Further validation could be achieved through enzyme inhibition assays using purified DNA gyrase.

Molecular dynamics simulations could also be employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions predicted by molecular docking[10].

Experimental Protocols

To facilitate the experimental validation of the predictions outlined in this guide, detailed protocols for key in vitro assays are provided below.

Protocol for In Silico Molecular Docking

Objective: To predict the binding affinity and interaction mode of this compound with a target protein (e.g., E. coli DNA gyrase B).

Materials:

  • A computer workstation with molecular modeling software (e.g., AutoDock Vina, Schrödinger Maestro).

  • 3D structure of the target protein (e.g., PDB ID: 4DUH).

  • 3D structure of the ligand, this compound.

Procedure:

  • Protein Preparation:

    • Download the PDB file of the target protein.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

    • Define the binding site (grid box) around the active site residues.

  • Ligand Preparation:

    • Draw the 2D structure of the ligand and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Run the docking algorithm to generate multiple binding poses of the ligand within the defined binding site.

    • Analyze the docking results, focusing on the binding energy, root-mean-square deviation (RMSD) of the poses, and the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB).

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Test compound stock solution (e.g., in DMSO).

  • Standard antibiotic (e.g., Ciprofloxacin).

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation:

    • Culture bacteria in MHB to an optical density corresponding to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.

  • Serial Dilution:

    • Add 100 µL of MHB to wells 2-12 of the microtiter plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, and so on, down to well 10. Discard the final 100 µL from well 10.

  • Controls:

    • Well 11: Growth control (MHB + inoculum).

    • Well 12: Sterility control (MHB only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1-11.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a human cell line.

Materials:

  • 96-well cell culture plates.

  • Human cell line (e.g., HeLa).

  • Complete cell culture medium.

  • Test compound stock solution (e.g., in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the medium in the wells with the compound dilutions and incubate for 24-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value from the dose-response curve.

Visualizing the Workflow and Concepts

To better illustrate the relationship between the computational and experimental workflows, the following diagrams are provided.

cluster_in_silico In Silico Workflow cluster_in_vitro In Vitro Workflow ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation (e.g., DNA Gyrase) protein_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis antimicrobial Antimicrobial Assays (MIC, MBC) analysis->antimicrobial Guides Experiment synthesis Compound Synthesis synthesis->antimicrobial cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity antimicrobial->analysis Validates Model cytotoxicity->analysis Provides Selectivity Data

Caption: Integrated workflow for the evaluation of this compound.

compound This compound target Bacterial DNA Gyrase compound->target Binds to Active Site inhibition Inhibition of DNA Replication target->inhibition Leads to cell_death Bacterial Cell Death inhibition->cell_death Results in

Caption: Predicted mechanism of antibacterial action.

Conclusion and Future Directions

This guide has provided a predictive comparison of the in silico and in vitro activities of this compound based on data from structurally analogous compounds. The in silico analysis suggests that this molecule has the potential to be a potent inhibitor of bacterial DNA gyrase, a validated antimicrobial target. The anticipated in vitro profile indicates promising antibacterial activity with a need to carefully evaluate its cytotoxicity to determine a favorable therapeutic index.

Future research should focus on the synthesis and experimental validation of these predictions. A thorough investigation of its antimicrobial spectrum, mechanism of action, and safety profile will be essential to ascertain the therapeutic potential of this compound. The correlative approach outlined in this guide, integrating computational and experimental techniques, provides a robust framework for the efficient evaluation of this and other novel chemical entities in the drug discovery pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-(3-Chloro-4-fluoroanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound at the forefront of research and development, 2-(3-Chloro-4-fluoroanilino)acetohydrazide presents a unique set of handling challenges. This guide provides a detailed protocol for its safe use, storage, and disposal, drawing upon the known hazards of its constituent chemical functionalities: an aromatic amine, a hydrazide group, and a halogenated phenyl ring. The operational plan outlined herein is designed to empower you to work with confidence, ensuring both personal safety and the integrity of your research.

Hazard Assessment: A Synthesis of Structural Toxicology
  • Aromatic Amine Moiety: The 3-chloro-4-fluoroaniline portion of the molecule is a primary aromatic amine. Aromatic amines as a class are known for their potential toxicity, with some being recognized carcinogens.[1][2] They can be harmful if inhaled, ingested, or absorbed through the skin.[3][4] Chronic exposure to certain aromatic amines has been linked to an increased risk of bladder cancer.[2]

  • Hydrazide Functionality: Hydrazine and its derivatives are reactive compounds with well-documented hazardous properties.[5][6] They are often toxic and can be corrosive to the skin and respiratory tract.[5] Some hydrazides are also being investigated for potential carcinogenicity.

  • Halogenated Phenyl Ring: The presence of chlorine and fluorine on the phenyl ring can influence the molecule's reactivity and toxicity. Halogenated organic compounds can be persistent in the environment and may present specific disposal challenges.

Based on this analysis, it is prudent to treat this compound as a hazardous substance with the potential for toxicity, skin and eye irritation, and possible long-term health effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPEMaterial/StandardRationale
Hands Double-gloving with chemical-resistant glovesNitrile or NeopreneProtects against dermal absorption, which is a significant risk with aromatic amines.[5]
Eyes Chemical safety goggles and a face shieldANSI Z87.1-compliantProvides protection from splashes and any fine powders.[6]
Body Flame-resistant lab coat and a chemical-resistant apron---Protects against spills and splashes.
Respiratory A NIOSH-approved respirator with appropriate cartridgesN95 or higherEssential to prevent inhalation of airborne particles, especially when handling the solid compound.[7]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.

3.1. Engineering Controls: Containing the Hazard

  • Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.

  • Designated Area: The area where this compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.

3.2. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment and reagents within the chemical fume hood to minimize time spent handling the compound.

  • Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh boat inside the fume hood. Use a spatula to handle the powder and avoid creating dust.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Cap the container securely before mixing.

  • Post-Handling: After handling, decontaminate all surfaces in the fume hood. Carefully remove and dispose of PPE as outlined in the disposal plan. Wash hands and forearms thoroughly with soap and water.

Experimental Workflow

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the safety protocol to prevent environmental contamination and potential exposure to others.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company, following all local, state, and federal regulations.

Emergency Procedures: Preparedness for the Unexpected

In the event of an emergency, a swift and informed response is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.